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Core Science & Biosynthesis

Foundational

3-Chloro-2,5-difluorobenzyl Bromide (CAS 1807044-80-9): A Strategic Building Block in Halogen-Directed Drug Design

Content Type: Technical Whitepaper & Application Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction: The Privileged Nature of Halogenated Benzyls In modern medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Application Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Privileged Nature of Halogenated Benzyls

In modern medicinal chemistry, the precise spatial arrangement of halogen atoms on an aromatic ring is rarely coincidental. As a Senior Application Scientist, I frequently leverage specialized building blocks to modulate the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceutical ingredients (APIs). 3-Chloro-2,5-difluorobenzyl bromide (CAS 1807044-80-9) is a highly specialized electrophilic reagent used to install the 3-chloro-2,5-difluorobenzyl moiety into target molecules [1].

This specific substitution pattern is highly prized. The introduction of this moiety has been successfully utilized in the development of potent MetAP-2 inhibitors and other targeted therapeutics [2]. By understanding the causality behind its chemical reactivity and biological influence, drug development professionals can rationally deploy this reagent to solve complex structural challenges.

Rational Drug Design: The Stereoelectronic Causality

Why choose a 3-chloro-2,5-difluoro substitution over an unsubstituted or mono-halogenated benzyl group? The answer lies in the synergistic stereoelectronic effects of the halogens:

  • Metabolic Shielding: The highly electronegative fluorine atoms at the 2 and 5 positions effectively block cytochrome P450-mediated aromatic oxidation. Fluorine's small Van der Waals radius (1.47 Å) mimics hydrogen (1.20 Å) closely enough to avoid steric clashes with the target receptor, while its high electronegativity drastically lowers the electron density of the aromatic ring, making it inert to electrophilic metabolic attack.

  • Lipophilicity and BBB Penetration: The multi-halogenated system increases the overall lipophilicity (

    
    ) of the molecule. This is critical for central nervous system (CNS) targets requiring Blood-Brain Barrier (BBB) penetration.
    
  • Halogen Bonding (The

    
    -Hole Effect):  The chlorine atom at the 3-position is highly polarizable. It possesses an electron-deficient region (the 
    
    
    
    -hole) at the pole opposite to the C-Cl covalent bond. This allows the chlorine to act as a Lewis acid and engage in highly directional, stabilizing halogen bonds with electron-rich backbone carbonyls in the target protein's binding pocket.

G A 3-Chloro-2,5-difluorobenzyl Moiety B 2,5-Difluoro Substitution A->B C 3-Chloro Substitution A->C D Increased Lipophilicity (Higher logP) B->D E Metabolic Stability (Blocks CYP450) B->E C->D F Halogen Bonding (Target Affinity) C->F G Enhanced BBB Penetration & In Vivo Efficacy D->G E->G F->G

Rational drug design logic for incorporating the 3-chloro-2,5-difluorobenzyl moiety.

Physicochemical Profile

Understanding the physical properties of 3-Chloro-2,5-difluorobenzyl bromide is essential for safe handling and reaction optimization. The highly electron-withdrawing nature of the ring makes the benzylic carbon exceptionally electrophilic, accelerating


 displacement rates [3].
PropertyValue / Description
CAS Number 1807044-80-9
Molecular Formula

Molecular Weight 241.46 g/mol
Appearance Colorless to pale yellow liquid/low-melting solid
Reactivity Profile Highly reactive electrophile; moisture sensitive
Primary Use Alkylating agent for

-,

-, and

-nucleophiles
Toxicity/Handling Lachrymator, corrosive, potential skin sensitizer

Experimental Methodology: Self-Validating Alkylation

The most common application of this reagent is the


-alkylation of secondary amines or amides to build complex scaffolds. To ensure a self-validating system, the protocol below integrates real-time analytical feedback loops.
Causality in Reagent Selection:
  • Solvent (Anhydrous DMF): A polar aprotic solvent is chosen to solvate the cations while leaving the nucleophilic anion "naked" and highly reactive.

  • Base (

    
    ):  Cesium carbonate is vastly superior to potassium carbonate here. The large ionic radius of the 
    
    
    
    ion creates a highly diffuse, easily separated ion pair with the deprotonated amine, significantly accelerating the
    
    
    attack on the sterically unhindered benzylic bromide.
Step-by-Step Protocol

Step 1: Preparation & Inert Atmosphere

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Purge the flask with Argon for 5 minutes to eliminate atmospheric moisture, which would otherwise hydrolyze the benzyl bromide to a benzyl alcohol.

Step 2: Reagent Assembly

  • Dissolve the target secondary amine (1.0 mmol, 1.0 eq) in 5.0 mL of anhydrous DMF.

  • Add

    
     (2.0 mmol, 2.0 eq) in one portion. Stir for 15 minutes at room temperature to pre-form the nucleophilic anion.
    
  • Dropwise, add 3-Chloro-2,5-difluorobenzyl bromide (1.1 mmol, 1.1 eq) via syringe.

Step 3: Reaction Execution & Monitoring

  • Stir the reaction mixture at 25°C.

  • Validation Check: After 2 hours, sample 10 µL of the reaction, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. You should observe the disappearance of the amine starting material mass and the appearance of the

    
     peak corresponding to the alkylated product.
    

Step 4: Quenching & Aqueous Workup

  • Once complete, quench the reaction by adding 10 mL of ice-cold distilled water.

  • Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organic layers with a 5% aqueous

    
     solution (
    
    
    
    mL). Causality: LiCl selectively partitions DMF into the aqueous phase, preventing solvent contamination in the final product.
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification & Final QC

  • Purify the crude residue via silica gel flash chromatography (typically using a Hexane/Ethyl Acetate gradient).

  • Validation Check: Confirm structure via

    
     NMR. The defining diagnostic peak will be a sharp singlet integrating to 2 protons between 
    
    
    
    3.50 – 4.50 ppm, representing the newly formed benzylic
    
    
    group.

Workflow Step1 1. Preparation Anhydrous Conditions Step2 2. Reagent Assembly Amine + Base + Electrophile Step1->Step2 Step3 3. S_N2 Alkylation DMF, 25°C, 2-4h Step2->Step3 Step4 4. Aqueous Workup EtOAc/H2O Extraction Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5 Step6 6. QC Validation NMR & LC-MS Step5->Step6

Step-by-step S_N2 alkylation workflow using 3-chloro-2,5-difluorobenzyl bromide.

Safety and Handling Directives

As with all halogenated benzyl bromides, 1-(bromomethyl)-3-chloro-2,5-difluorobenzene is a potent alkylating agent and a severe lachrymator (tear gas effect).

  • PPE Requirements: Must be handled exclusively inside a certified chemical fume hood. Nitrile gloves (double-gloved), safety goggles, and a lab coat are mandatory.

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent degradation and hydrolysis.

  • Spill Mitigation: In the event of a spill outside the hood, evacuate the immediate area. Neutralize the spill with an aqueous solution of 5-10% ammonium hydroxide or a saturated sodium bicarbonate solution to safely hydrolyze the reactive bromide before cleanup.

References

  • Title: CAS No. 1807044-80-9, Benzene, 1-(bromomethyl)
  • Title: CYCLISCHE AMIDE ALS METAP-2 INHIBITOREN - European Patent Office - EP 2834221 B1 Source: European Patent Office / Google Patents URL
  • Title: 2-Chloro-3,5-difluorobenzonitrile | 1261472-31-4 | Benchchem Source: Benchchem URL
Exploratory

An In-depth Technical Guide to the Chemical Structure and Analysis of 3-Chloro-2,5-difluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the chemical structure, properties, and analytical methodologies...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the chemical structure, properties, and analytical methodologies for 3-Chloro-2,5-difluorobenzyl bromide, a key intermediate in the synthesis of pharmaceuticals and other advanced materials. The strategic placement of chloro and fluoro substituents on the benzyl ring imparts unique reactivity and makes it a valuable building block in modern organic synthesis. This document will delve into the theoretical and practical aspects of its characterization, offering insights for researchers in drug discovery and materials science.

Molecular Structure and Physicochemical Properties

3-Chloro-2,5-difluorobenzyl bromide possesses the chemical formula C₇H₄BrClF₂ and a molecular weight of approximately 241.46 g/mol . The molecule consists of a benzene ring substituted with a bromine atom on the benzylic carbon, a chlorine atom at the 3-position, and two fluorine atoms at the 2- and 5-positions.

Table 1: Physicochemical Properties of 3-Chloro-2,5-difluorobenzyl bromide and Related Isomers

Property3-Chloro-2,5-difluorobenzyl bromide (Predicted/Inferred)3-Chloro-2-fluorobenzyl bromide[1]2,5-Difluorobenzyl bromide[2]3-Chlorobenzyl bromide[3]
Molecular Formula C₇H₄BrClF₂C₇H₅BrClFC₇H₅BrF₂C₇H₆BrCl
Molecular Weight 241.46 g/mol 223.47 g/mol 207.02 g/mol 205.04 g/mol
Appearance Likely a colorless to pale yellow liquid-Colorless to light orange/yellow clear liquid-
Boiling Point --187.9±25.0 °C at 760 mmHg109-110 °C/12 mmHg
Density --1.609 g/mL at 25 °C-
Refractive Index --n20/D 1.526n20/D 1.588

The presence of electronegative halogen atoms significantly influences the electronic properties of the aromatic ring and the reactivity of the benzylic bromide. The fluorine and chlorine atoms are electron-withdrawing, which can impact the rate and mechanism of nucleophilic substitution reactions at the benzylic carbon.

Synthesis and Potential Impurities

A common and effective method for the synthesis of benzyl bromides is the free-radical bromination of the corresponding toluene derivative. For 3-Chloro-2,5-difluorobenzyl bromide, the logical precursor would be 3-chloro-2,5-difluorotoluene.

Experimental Protocol: Synthesis of 3-Chloro-2,5-difluorobenzyl bromide

This protocol is adapted from a general procedure for the bromination of substituted toluenes.[4]

  • Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1.0 equivalent of 3-chloro-2,5-difluorotoluene in a suitable dry, non-polar solvent such as carbon tetrachloride.

  • Initiation: Heat the mixture to reflux and irradiate with a UV lamp (e.g., a 500-watt photolamp) to initiate the radical reaction.

  • Bromination: Add 1.05 equivalents of bromine dropwise to the refluxing solution. The rate of addition should be controlled to maintain a nearly colorless reflux, indicating the consumption of bromine.

  • Reaction Monitoring: The reaction progress can be monitored by the disappearance of the bromine color and the evolution of hydrogen bromide gas. The evolved HBr should be neutralized by passing it through a trap containing an aqueous solution of sodium bicarbonate.

  • Work-up: After the addition is complete and the reaction mixture is colorless, cool the solution to room temperature. Wash the organic layer sequentially with water, a dilute aqueous solution of sodium bicarbonate, and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 3-Chloro-2,5-difluorobenzyl bromide.

Potential Impurities:

  • Unreacted Starting Material: 3-chloro-2,5-difluorotoluene.

  • Dibrominated Product: 3-chloro-2,5-difluorobenzal bromide.

  • Ring-Brominated Byproducts: Isomers where bromine has substituted one of the aromatic hydrogens.

The presence of these impurities can be monitored and controlled using chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Spectroscopic and Chromatographic Analysis

A combination of spectroscopic and chromatographic methods is essential for the unambiguous identification and purity assessment of 3-Chloro-2,5-difluorobenzyl bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons (CH₂Br) typically in the range of 4.4-4.7 ppm. The aromatic region will display complex splitting patterns due to the presence of three non-equivalent aromatic protons and their coupling to the fluorine atoms. The chemical shifts and coupling constants can be predicted based on the analysis of related compounds and empirical rules.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. The benzylic carbon (CH₂Br) is expected to appear around 30-35 ppm. The aromatic carbons will exhibit complex splitting patterns due to C-F coupling.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the molecule.

  • Electron Ionization (EI-MS): In the EI mass spectrum, the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio). This will result in a cluster of peaks for the molecular ion. A prominent fragment will be the loss of the bromine atom to form the stable benzylic carbocation. The mass spectrum of the isomer 3-Chloro-2-fluorobenzyl bromide shows a molecular ion peak, which can be a useful reference.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key expected absorptions include:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (aliphatic - CH₂Br): ~2950-2850 cm⁻¹

  • C=C stretching (aromatic): ~1600-1450 cm⁻¹

  • C-Br stretching: ~600-500 cm⁻¹

  • C-Cl stretching: ~800-600 cm⁻¹

  • C-F stretching: ~1300-1000 cm⁻¹

High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable technique for assessing the purity of 3-Chloro-2,5-difluorobenzyl bromide and for monitoring reaction progress. Due to the reactivity of benzyl bromides, derivatization is often employed for their analysis.

Reactivity and Chemical Behavior

The reactivity of 3-Chloro-2,5-difluorobenzyl bromide is dominated by the benzylic bromide functional group, which is a good leaving group in nucleophilic substitution reactions.[5][6] These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile.[7][8]

  • Sₙ2 Reactions: Primary benzylic halides like 3-Chloro-2,5-difluorobenzyl bromide are susceptible to Sₙ2 attack by a wide range of nucleophiles. The rate of these reactions is influenced by the steric hindrance around the benzylic carbon and the strength of the nucleophile.

  • Sₙ1 Reactions: While less common for primary halides, Sₙ1 reactions can occur under conditions that favor carbocation formation, such as in the presence of a polar, protic solvent and a weak nucleophile. The resulting benzylic carbocation is stabilized by resonance with the aromatic ring.

The electron-withdrawing nature of the fluorine and chlorine substituents on the aromatic ring can influence the stability of the carbocation intermediate in an Sₙ1 reaction and the electrophilicity of the benzylic carbon in an Sₙ2 reaction.

Safety, Handling, and Stability

3-Chloro-2,5-difluorobenzyl bromide, like many benzyl bromides, is expected to be a lachrymator and a corrosive substance.[9][10] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Safety Precautions:

  • Eye Protection: Wear chemical safety goggles and a face shield.[11]

  • Skin Protection: Wear chemical-resistant gloves and a lab coat.[11]

  • Inhalation: Avoid breathing vapors or mists. Use only in a well-ventilated area or with respiratory protection.[12]

  • Handling: Keep away from heat, sparks, and open flames. Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, bases, and moisture.[3]

Stability and Degradation:

Benzyl bromides can be sensitive to moisture and light. Hydrolysis can lead to the formation of the corresponding benzyl alcohol and hydrobromic acid. Thermal decomposition may produce toxic fumes of hydrogen bromide, hydrogen chloride, and hydrogen fluoride.[3] It is recommended to store the compound under an inert atmosphere and protected from light.

Diagrams

Synthesis Workflow

SynthesisWorkflow Synthesis of 3-Chloro-2,5-difluorobenzyl bromide Start 3-chloro-2,5-difluorotoluene Solvent Dissolve in CCl4 Start->Solvent Reflux Heat to Reflux & Irradiate (UV) Solvent->Reflux Bromination Add Bromine (Br2) dropwise Reflux->Bromination Workup Aqueous Work-up (H2O, NaHCO3, Brine) Bromination->Workup Purification Vacuum Distillation Workup->Purification Product 3-Chloro-2,5-difluorobenzyl bromide Purification->Product

Caption: A typical workflow for the synthesis of 3-Chloro-2,5-difluorobenzyl bromide.

Analytical Workflow

AnalyticalWorkflow Analytical Characterization Workflow Sample 3-Chloro-2,5-difluorobenzyl bromide Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (EI-MS) Sample->MS IR IR Spectroscopy Sample->IR HPLC HPLC Analysis Sample->HPLC Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment HPLC->Purity

Caption: A comprehensive workflow for the analytical characterization of the target compound.

Nucleophilic Substitution Mechanisms

NucleophilicSubstitution Nucleophilic Substitution Pathways Substrate 3-Chloro-2,5-difluorobenzyl bromide SN2 SN2 Mechanism (Strong Nucleophile, Aprotic Solvent) Substrate->SN2 Nu⁻ SN1 SN1 Mechanism (Weak Nucleophile, Protic Solvent) Substrate->SN1 slow Product Substituted Product SN2->Product SN1->Product Nu⁻, fast

Caption: The two primary mechanisms for nucleophilic substitution reactions of the title compound.

References

  • Fukui, et al. Nippon Kagaku Zasshi. 1958, 79, 1428-1430.
  • Fisher Scientific. SAFETY DATA SHEET: 3-Chloro-2,6-difluorobenzyl bromide. 2025.
  • Becker, H., Berger, W., & Domschke, G. Organicum. Practical Handbook of Organic Chemistry. Addison-Wesley Pub. Co. 1973, 172-174.
  • Fisher Scientific. SAFETY DATA SHEET: 3-Chloro-5-fluorobenzyl bromide.
  • Thermo Fisher Scientific. SAFETY DATA SHEET: 5-Chloro-2-fluorobenzyl bromide. 2025.
  • Thermo Fisher Scientific. SAFETY DATA SHEET: 2,5-Difluorobenzyl bromide. 2025.
  • Master Organic Chemistry. Nucleophilic Substitution Reactions – Introduction. 2012.
  • TCI Chemicals. SAFETY DATA SHEET: 3,5-Difluorobenzyl Bromide. 2025.
  • ResearchGate. 1H-Chemical Shifts and Selected 1H, 1H-Coupling Constants.
  • Oakwood Chemical. 3-Chloro-2-fluorobenzyl bromide.
  • PubChem. 3,5-Difluorobenzyl bromide.
  • Chem-Impex. 3-Chloro-5-fluorobenzyl bromide.
  • Sigma-Aldrich. 2,5-Difluorobenzyl bromide 98%.
  • Chemistry LibreTexts. 7.1: Nucleophilic Substitution Reaction Overview. 2021.
  • CymitQuimica. 3-Chloro-4,5-Difluorobenzyl bromide.
  • Alkyl Halides and Nucleophilic Substitution.
  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the R
  • ChemicalBook. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)BENZYL BROMIDE. 2025.
  • NIST. 3-Chloro-2-fluorobenzyl bromide.
  • ChemicalBook. 2,6-Difluorobenzyl bromide(85118-00-9) 13C NMR spectrum.
  • Chemical Instrument
  • Synquest Labs. 3-Chlorobenzyl bromide.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 2,5-Difluorobenzyl Bromide 85117-99-3.
  • Sigma-Aldrich. 1-Bromo-3-chloro-2,5-difluorobenzene.
  • TCI EUROPE N.V. 3-Chloro-5-fluorobenzyl Bromide | 493024-39-8.
  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. 2020.
  • ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. 2025.
  • NIST. 2,5-Difluorobenzyl bromide.

Sources

Foundational

The Chemical and Toxicological Profile of 3-Chloro-2,5-difluorobenzyl Bromide: A Comprehensive Safety and Handling Whitepaper

Executive Summary In modern drug discovery and medicinal chemistry, polyhalogenated building blocks are essential for tuning the lipophilicity, metabolic stability, and target affinity of active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, polyhalogenated building blocks are essential for tuning the lipophilicity, metabolic stability, and target affinity of active pharmaceutical ingredients (APIs). 3-Chloro-2,5-difluorobenzyl bromide (CAS: 1807044-80-9) is a highly reactive electrophilic reagent frequently utilized for N-, O-, and S-alkylation reactions[1][2]. However, the very features that make it an excellent synthetic intermediate—a highly activated benzylic carbon and a superb leaving group—also make it a severe occupational hazard.

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard Safety Data Sheet (SDS) boilerplate. This guide deconstructs the physicochemical causality behind the compound's hazards and provides field-proven, self-validating protocols for handling, emergency quenching, and synthetic application.

Physicochemical Profiling & Structural Causality

The reactivity and hazard profile of 3-Chloro-2,5-difluorobenzyl bromide are dictated by its molecular architecture. The electron-withdrawing effects of the fluorine and chlorine substituents on the aromatic ring highly activate the benzylic carbon toward nucleophilic substitution (SN2).

Table 1: Physicochemical Properties & GHS Hazard Summary

Property / HazardValue / ClassificationMechanistic Rationale
CAS Number 1807044-80-9Unique identifier for this specific polyhalogenated isomer[1][2].
Molecular Formula C7H4BrClF2Defines the mass (241.46 g/mol ) and high halogen density[2].
Physical State Clear to pale yellow liquidTypical for benzylic halides; prone to photolytic degradation (yellowing) over time[3][4].
Lachrymator Severe (STOT-SE Category 3)Rapidly hydrolyzes upon contact with ocular moisture, releasing hydrobromic acid (HBr)[5][6].
Corrosivity Skin Cat 1B / Metal Cat 1HBr generation causes exothermic tissue necrosis and rapid metal oxidation[5][6].

Toxicological Mechanisms: The Chemistry of Exposure

From a toxicological standpoint, simply stating that this compound is "toxic by skin contact" is kinetically insufficient. The toxicity of 3-Chloro-2,5-difluorobenzyl bromide is a direct result of its electrophilicity. When exposed to physiological environments, the benzylic carbon undergoes rapid SN2 reactions with biological nucleophiles—specifically the thiol groups (-SH) of cysteine residues and the primary amines (-NH2) of lysine residues in proteins and nucleic acids.

This irreversible covalent modification (alkylation) disrupts protein folding, inactivates critical enzymes, and can induce DNA cross-linking. Simultaneously, the displaced bromide ion reacts with ambient water to form hydrobromic acid (HBr), leading to localized pH drops, severe chemical burns, and respiratory tract irritation[5][7].

ToxicityMechanism A 3-Chloro-2,5-difluorobenzyl bromide (Electrophile) C SN2 Transition State A->C Nucleophilic Attack B Biological Nucleophile (e.g., Cysteine -SH) B->C D Alkylated Protein/DNA (Cellular Damage) C->D Alkylation E HBr Release (Tissue Necrosis) C->E Byproduct

SN2 mechanism of biological nucleophile alkylation by 3-Chloro-2,5-difluorobenzyl bromide.

Field-Proven Methodologies: Handling and Emergency Quenching

Because this compound is a potent lachrymator and moisture-sensitive, standard laboratory fume hoods are the absolute minimum requirement. However, true operational safety requires self-validating protocols where the absence of a reaction confirms safety.

Protocol A: Emergency Spill Quenching Workflow

In the event of a spill, water must never be used as the primary cleaning agent . Water slowly hydrolyzes the compound, generating toxic HBr gas without rapidly neutralizing the electrophile[5]. Instead, a nucleophilic quenching agent such as 10% aqueous sodium thiosulfate or a dilute amine (e.g., diethylamine) must be deployed to rapidly and irreversibly convert the benzyl bromide into a benign, water-soluble thioether or ammonium salt[8][9].

Step-by-Step Methodology: Spill Neutralization

  • Evacuation & PPE : Immediately evacuate the area. Don a full-face respirator with acid gas/organic vapor cartridges, heavy-duty nitrile gloves, and a chemical-resistant apron[4][5].

  • Containment : Surround the spill with an inert absorbent material (e.g., dry sand or vermiculite). Do not use combustible materials like paper towels[3].

  • Chemical Quenching : Carefully pour a 10% (w/v) solution of sodium thiosulfate or a 5% diethylamine solution over the contained spill, starting from the perimeter and moving inward[8].

  • Validation : Allow the mixture to sit for 30–60 minutes. The reaction is complete when the pungent, tear-inducing odor is entirely neutralized.

  • Disposal : Scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container. Label as "Halogenated Organic Waste - Neutralized."

QuenchingWorkflow Start Spill Detected Evac Evacuate & Ventilate Don PPE Start->Evac Contain Contain Spill (Sand/Vermiculite) Evac->Contain Quench Apply Quenching Agent (10% Thiosulfate or Amine) Contain->Quench Wait Wait 30-60 mins (Neutralization) Quench->Wait Cleanup Collect as Halogenated Waste Wait->Cleanup

Decision tree and process flow for emergency chemical spill quenching.

Experimental Application: Safe N-Alkylation Protocol in Drug Discovery

In drug development, 3-Chloro-2,5-difluorobenzyl bromide is frequently used to install a lipophilic, metabolically stable benzyl group onto secondary amines (e.g., piperidines or indoles) via N-alkylation[10]. To ensure both high yield and operator safety, the protocol must tightly control the generation of HBr and prevent multiple alkylations.

Step-by-Step Methodology: N-Alkylation of a Secondary Amine

  • Preparation : In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of the secondary amine in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Addition : Add 2.5 equivalents of anhydrous potassium carbonate (K2CO3). Causality Note: The base serves a dual purpose—it deprotonates the amine to increase its nucleophilicity and acts as an acid scavenger to safely neutralize the HBr byproduct as it forms[11].

  • Electrophile Addition : Cool the reaction mixture to 0 °C using an ice bath. Dissolve 1.1 equivalents of 3-Chloro-2,5-difluorobenzyl bromide in a minimal volume of anhydrous DMF. Add this solution dropwise over 15 minutes using a pressure-equalizing dropping funnel. Causality Note: Dropwise addition at 0 °C prevents exothermic runaway and minimizes unwanted dialkylation.

  • Reaction Progression : Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor conversion via LC-MS or TLC[11].

  • In-Situ Quenching : Once complete, quench the unreacted benzyl bromide by adding 0.2 equivalents of diethylamine and stirring for 30 minutes[8]. This converts residual volatile electrophile into a highly polar, easily separable, and non-lachrymatory byproduct.

  • Extraction : Dilute the mixture with ethyl acetate and wash sequentially with water (3x) and brine to remove DMF and inorganic salts. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

References

1.1 - xinko.jp 2.2 - guidechem.com 3.5 - echemi.com 4. 3 - coleparmer.com 5. 7 - westliberty.edu 6. 4 - thermofisher.com 7. 6 - nipissingu.ca 8. 8 - orgsyn.org 9.11 - benchchem.com 10. 9 - researchgate.net 11. 10 - google.com

Sources

Exploratory

An In-Depth Technical Guide to 1-(Bromomethyl)-3-chloro-2,5-difluorobenzene: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction In the landscape of modern medicinal chemistry, halogenated organic compounds serve as indispensable building blocks for the synthesis of novel therapeutic agents. The strategic incorporation of halogens—par...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, halogenated organic compounds serve as indispensable building blocks for the synthesis of novel therapeutic agents. The strategic incorporation of halogens—particularly fluorine and chlorine—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine substitution is known to enhance metabolic stability, membrane permeability, and binding affinity, while chlorine is a common feature in over 250 FDA-approved drugs, contributing to their efficacy against a wide range of diseases.[1][2]

This guide provides a comprehensive technical overview of 1-(bromomethyl)-3-chloro-2,5-difluorobenzene, a highly functionalized aromatic compound designed for use as a versatile intermediate in complex organic synthesis. We will explore its chemical identity, detail a field-proven synthetic protocol, analyze its core reactivity, and discuss its applications as a strategic building block for researchers and scientists in drug development.

Chemical Identity and Properties

Accurate identification is critical for ensuring the reproducibility of experimental results. 1-(bromomethyl)-3-chloro-2,5-difluorobenzene is a polysubstituted toluene derivative where the methyl group is brominated, making it a reactive benzyl bromide.

Nomenclature and Synonyms

The compound is known by several names in chemical literature and supplier catalogs. The following table summarizes its key identifiers.

IdentifierValue
IUPAC Name 1-(Bromomethyl)-3-chloro-2,5-difluorobenzene
CAS Number 1807044-80-9[3]
Common Synonyms 3-Chloro-2,5-difluorobenzyl bromide
Molecular Formula C₇H₄BrClF₂
Molecular Weight 241.46 g/mol [4]
Physicochemical Properties

The physical properties of this compound are characteristic of a reactive halogenated aromatic intermediate. While extensive experimental data is not publicly available, related isomers provide insight into its expected characteristics.

PropertyValue
Appearance Expected to be a colorless to pale yellow liquid or solid.
Purity Commercially available with purities often ≥95-98%.[5]
Storage Store in a cool, dry, well-ventilated area, often under refrigeration and an inert atmosphere.[6][7]
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.

Synthesis and Mechanism

The most direct and industrially scalable method for preparing 1-(bromomethyl)-3-chloro-2,5-difluorobenzene is through the selective free-radical bromination of the corresponding toluene precursor, 3-chloro-2,5-difluoro-1-methylbenzene.

Retrosynthetic Analysis

The key transformation is the conversion of a benzylic C-H bond to a C-Br bond. This is reliably achieved using a radical initiator and a bromine source that favors benzylic substitution over electrophilic aromatic addition. N-Bromosuccinimide (NBS) is the reagent of choice for this purpose, as it provides a low, steady concentration of bromine radicals, minimizing side reactions.

Experimental Protocol: Synthesis via Radical Bromination

This protocol describes a self-validating system for the synthesis of the title compound. The progress of the reaction can be monitored by TLC or GC-MS to ensure complete consumption of the starting material.

Reagents and Equipment:

  • 3-chloro-2,5-difluoro-1-methylbenzene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add 3-chloro-2,5-difluoro-1-methylbenzene and carbon tetrachloride.

  • Reagent Addition: Add N-Bromosuccinimide and the radical initiator, AIBN.

    • Causality: AIBN is chosen as the initiator due to its predictable decomposition into radicals at moderate temperatures (65-85 °C), allowing for controlled initiation of the reaction.

  • Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) with vigorous stirring. The reaction is typically complete within 2-4 hours.

    • Self-Validation: The reaction progress can be monitored by observing the consumption of the dense NBS, which is converted to the less dense succinimide that floats to the surface upon completion.

  • Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved via vacuum distillation or column chromatography on silica gel if high purity is required.

Reaction Mechanism Diagram

The synthesis proceeds via a classic free-radical chain reaction mechanism, consisting of initiation, propagation, and termination steps.

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation Cycle cluster_termination 3. Termination AIBN AIBN Radical 2 R• + N₂ AIBN->Radical Δ (Heat) Toluene Ar-CH₃ Benzyl_Radical Ar-CH₂• Toluene->Benzyl_Radical + Br• NBS NBS Br_Radical Br• NBS->Br_Radical + HBr Br_Radical->Toluene Product Ar-CH₂Br Benzyl_Radical->Product + NBS HBr HBr Succinimide Succinimide Br2 Br₂ Dimer Dimer Term_Br_Radical1 Br• Term_Br_Radical1->Br2 Term_Br_Radical2 Br• Term_Br_Radical2->Br2 Term_Benzyl_Radical Ar-CH₂• Term_Benzyl_Radical->Dimer

Caption: Free-radical bromination mechanism.

Chemical Reactivity and Synthetic Utility

Core Reactivity: The Benzyl Bromide Moiety

The primary site of reactivity in 1-(bromomethyl)-3-chloro-2,5-difluorobenzene is the bromomethyl group (-CH₂Br). The carbon-bromine bond is polarized, making the benzylic carbon highly electrophilic. Furthermore, bromide is an excellent leaving group. This structure is therefore primed for nucleophilic substitution reactions, predominantly proceeding through an Sₙ2 mechanism. This reactivity makes the compound an excellent "benzylating" agent, allowing for the covalent attachment of the 3-chloro-2,5-difluorobenzyl group to a wide variety of nucleophiles.

Application in Medicinal Chemistry

This building block is particularly valuable in drug discovery for several reasons:

  • Introduction of Halogens: It provides a direct route to incorporate a specific polychlorinated/fluorinated phenyl ring into a lead molecule. This modification can block sites of metabolism, fine-tune lipophilicity (logP), and introduce new electronic interactions with a biological target.[2]

  • Scaffold Elaboration: It is used to connect the functionalized aromatic ring to other parts of a molecule, often via stable ether, ester, amine, or thioether linkages. This is a common strategy for exploring structure-activity relationships (SAR).[8]

Example Workflow: Nucleophilic Substitution with an Amine

This protocol outlines a general procedure for the N-alkylation of a primary or secondary amine, a common transformation in pharmaceutical synthesis.

Procedure:

  • Dissolution: Dissolve the amine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) in a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF).

    • Causality: The base is required to neutralize the HBr byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.

  • Addition: Add 1-(bromomethyl)-3-chloro-2,5-difluorobenzene (1.05 eq) dropwise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the crude product.

  • Purification: Purify the product by column chromatography or recrystallization as needed.

Workflow Diagram

The following diagram illustrates the role of 1-(bromomethyl)-3-chloro-2,5-difluorobenzene as a synthetic building block.

G Reagent 1-(Bromomethyl)-3-chloro- 2,5-difluorobenzene (Electrophile) Product Functionalized Product (Drug Intermediate) Reagent->Product Sₙ2 Reaction Nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) Nucleophile->Product Base Base (e.g., K₂CO₃, DIPEA) Base->Reagent Solvent Solvent (e.g., ACN, DMF) Solvent->Nucleophile

Caption: Synthetic workflow for functionalization.

Safety and Handling

Benzyl bromides as a class of compounds are hazardous and must be handled with appropriate precautions. This compound is a lachrymator and is corrosive.[9]

Hazard Identification
  • Skin and Eye Contact: Causes severe skin burns and eye damage.[6][10]

  • Inhalation: May cause respiratory irritation.[10]

  • Special Hazards: Lachrymator (substance which causes tearing).[9]

Recommended Handling Procedures
  • Always handle 1-(bromomethyl)-3-chloro-2,5-difluorobenzene inside a certified chemical fume hood to avoid inhalation of vapors.[9]

  • Wear appropriate Personal Protective Equipment (PPE), including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Splash-proof safety goggles and a face shield.

    • A flame-resistant lab coat.[6]

  • Keep away from heat, sparks, and open flames.[9]

  • Ensure an eyewash station and safety shower are readily accessible.[11]

First Aid Measures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[6][12]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][12]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]

Storage and Disposal
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] Store in a corrosives area, away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

1-(Bromomethyl)-3-chloro-2,5-difluorobenzene is a high-value, reactive intermediate tailored for the needs of medicinal chemists and drug development professionals. Its well-defined reactivity at the benzylic position allows for its reliable incorporation into complex molecular scaffolds, while the specific polychlorinated and fluorinated substitution pattern offers a strategic tool for modulating the properties of drug candidates. Proper understanding of its synthesis, reactivity, and handling procedures is essential for leveraging its full potential in the pursuit of novel therapeutics.

References

  • PubChem. (n.d.). 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 1-(Bromomethyl)-3-chloro-2,5-difluorobenzene. Retrieved from [Link]

  • iChemical. (n.d.). 1-bromomethyl-3,5-difluoro-benzene. Retrieved from [Link]

  • G., S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 114, 105139. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1-Bromo-3-chloro-2-fluorobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Retrieved from [Link]

  • SciSpace. (2004). Process for the preparation of 1-bromo-3,5-difluorobenzene (1996). Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Chloro-5-fluorobenzyl bromide. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Chloro-2,5-difluorobenzyl bromide from 3-chloro-2,5-difluorotoluene

Executive Summary & Strategic Analysis This application note details the synthesis of 3-Chloro-2,5-difluorobenzyl bromide from 3-Chloro-2,5-difluorotoluene . This transformation is a critical intermediate step in the dev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This application note details the synthesis of 3-Chloro-2,5-difluorobenzyl bromide from 3-Chloro-2,5-difluorotoluene . This transformation is a critical intermediate step in the development of fluorinated bioactive scaffolds, often used in kinase inhibitors and agrochemicals where metabolic stability (blocked metabolic soft spots) is required.

Reaction Strategy: The Wohl-Ziegler Bromination

The synthesis relies on the Wohl-Ziegler reaction , utilizing N-bromosuccinimide (NBS) and a radical initiator.[1][2] While direct bromination with elemental bromine (


) is possible, it often leads to electrophilic aromatic substitution or poly-bromination. NBS provides a low, steady concentration of bromine radicals, favoring the thermodynamic benzylic substitution over ring bromination.

Key Mechanistic Considerations:

  • Substrate Reactivity: The presence of two fluorine atoms and one chlorine atom on the benzene ring creates an electron-deficient system. This slightly strengthens the benzylic C-H bond compared to toluene, requiring efficient radical initiation and potentially longer reaction times.

  • Regioselectivity: The methyl group is the only alkyl site, minimizing regioselectivity issues. However, the electron-withdrawing nature of the ring deactivates it towards electrophilic attack, further suppressing ring bromination side reactions.

  • Solvent Selection: Historically, carbon tetrachloride (

    
    ) was the standard solvent. Due to toxicity and environmental restrictions, this protocol utilizes 
    
    
    
    -Trifluorotoluene (PhCF
    
    
    )
    or Acetonitrile (MeCN) as modern, greener alternatives that maintain high radical efficiency.

Safety Assessment (Critical)

Warning: Benzyl bromides are potent lachrymators (tear gas agents) and vesicants (blistering agents).

Hazard ClassDescriptionMitigation
Lachrymator Causes severe eye irritation and tearing.MANDATORY: Work exclusively in a functioning fume hood. Wear tight-fitting safety goggles.
Corrosive Causes skin burns and eye damage.Double-glove (Nitrile).[3][4] Wear a lab coat and face shield.
Pressure Reaction generates gas (

from initiator).
Ensure the system is vented through an inert gas line (bubbler). Do not seal the vessel.
Solvent Flammable and/or Toxic.Keep away from ignition sources.[5] Use static grounding.

Reaction Scheme & Mechanism

The reaction proceeds via a free-radical chain mechanism.[6]

ReactionMechanism Start 3-Chloro-2,5- difluorotoluene Radical Benzylic Radical Intermediate Start->Radical H• Abstraction NBS NBS (Reagent) NBS->Radical Br• Source Succinimide Succinimide (Byproduct) NBS->Succinimide Byproduct Formation Initiator AIBN (Initiator) Initiator->Radical Heat/Light (Initiation) Product 3-Chloro-2,5- difluorobenzyl bromide Radical->Product Br• Transfer

Figure 1: Radical chain mechanism for the bromination of 3-Chloro-2,5-difluorotoluene.

Experimental Protocol

Scale: 10.0 mmol (approx. 1.62 g of starting material) Expected Yield: 75-85%

Materials Checklist
  • Substrate: 3-Chloro-2,5-difluorotoluene (1.0 equiv.) [CAS: 1208078-10-7][3][7]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 - 1.1 equiv.) - Recrystallize from water if yellow/brown.

  • Initiator: Azobisisobutyronitrile (AIBN) (0.05 equiv.) or Benzoyl Peroxide (BPO).

  • Solvent:

    
    -Trifluorotoluene (PhCF
    
    
    
    ) [Recommended] or Acetonitrile (anhydrous).
  • Equipment: Round-bottom flask, reflux condenser, inert gas (

    
     or Ar) manifold, oil bath.
    
Step-by-Step Methodology
  • Setup:

    • Equip a dry 50 mL round-bottom flask with a magnetic stir bar.

    • Add 3-Chloro-2,5-difluorotoluene (1.62 g, 10.0 mmol).

    • Add NBS (1.87 g, 10.5 mmol). Note: Use a slight excess to ensure conversion, but avoid large excesses to prevent gem-dibromination.

    • Add AIBN (82 mg, 0.5 mmol).

    • Add PhCF

      
        (20 mL) or Acetonitrile  (20 mL).
      
    • Attach a reflux condenser and purge the system with Nitrogen (

      
      ) for 5-10 minutes.
      
  • Reaction:

    • Heat the mixture to reflux (approx. 80-85°C for MeCN; 100-105°C for PhCF

      
      ).
      
    • Stir vigorously. The reaction typically initiates within 15-30 minutes, indicated by the permanent disappearance of the yellow bromine color (if visible) or the rising of succinimide to the surface (succinimide is less soluble than NBS in these solvents).

    • Monitor: Maintain reflux for 4–6 hours.

  • Process Control (IPC):

    • Check reaction progress via TLC (Hexanes/Ethyl Acetate 9:1) or GC-MS.

    • Target: Disappearance of starting material (

      
      ) and appearance of product (
      
      
      
      ).
    • Critical: Stop the reaction if the gem-dibromide impurity (usually lower

      
      ) begins to appear significantly.
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Cool further to 0°C in an ice bath to precipitate succinimide completely.

    • Filtration: Filter off the solid succinimide byproduct using a sintered glass funnel. Wash the solid pad with a small amount of cold solvent.

    • Concentration: Remove the solvent from the filtrate under reduced pressure (Rotary Evaporator).

  • Purification:

    • Option A (Distillation): If the product is a stable liquid, vacuum distillation is preferred.

    • Option B (Flash Chromatography): If the residue is solid or high-boiling, purify via silica gel chromatography.

      • Eluent: 100% Hexanes

        
         5% EtOAc in Hexanes.
        
      • Note: The product is likely less polar than the succinimide but more polar than the starting material.

Process Workflow Diagram

Workflow Setup Setup: Reactants + Solvent (N2 Atmosphere) Reflux Reflux (80-100°C) 4-6 Hours Setup->Reflux IPC IPC: TLC/GC-MS Check for Dibromide Reflux->IPC IPC->Reflux Incomplete Workup Cool & Filter (Remove Succinimide) IPC->Workup Complete Concentrate Concentrate Filtrate (Rotovap) Workup->Concentrate Purify Purification (Column/Distillation) Concentrate->Purify Final Pure 3-Chloro-2,5- difluorobenzyl bromide Purify->Final

Figure 2: Operational workflow from setup to isolation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Old/Wet NBS or Inactive Initiator.Recrystallize NBS from water (dry thoroughly). Use fresh AIBN. Ensure inert atmosphere (

inhibits radicals).
Dibromination Excess NBS or Over-reaction time.Strictly limit NBS to 1.05 eq. Stop reaction immediately upon consumption of SM.
Colored Impurities Trace Bromine (

).
Wash organic layer with 10%

(sodium thiosulfate) during workup to quench

.

References

  • Wohl-Ziegler Reaction Overview: Djerassi, C. (1948). "Brominations with N-Bromosuccinimide and Related Compounds". Chemical Reviews, 43(2), 271–317. Link

  • Green Solvents for Radical Bromination: Podgoršek, A., et al. (2009). "NBS Bromination of Benzylic and Allylic Positions in Fluorinated Solvents". Tetrahedron, 65(22), 4429-4439. Link

  • Analogous Synthesis (3,5-Difluorobenzyl bromide): Sigma-Aldrich Product Specification, CAS 141776-91-2.[8] Link

  • Starting Material Data (3-Chloro-2,5-difluorotoluene): PubChem Compound Summary for CID 20480213. Link

Sources

Application

Application Note: Nucleophilic Substitution Reactions of 3-Chloro-2,5-difluorobenzyl bromide

Executive Summary This application note provides a comprehensive, field-proven guide for executing nucleophilic substitution reactions using 3-Chloro-2,5-difluorobenzyl bromide (CAS: 1807044-80-9)[1]. Designed for drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, field-proven guide for executing nucleophilic substitution reactions using 3-Chloro-2,5-difluorobenzyl bromide (CAS: 1807044-80-9)[1]. Designed for drug development professionals and synthetic chemists, this document details the mechanistic causality behind reagent selection, quantitative reactivity profiles, and self-validating experimental protocols for constructing complex carbon-heteroatom bonds.

Mechanistic Causality & Chemical Profile

The Benzylic Effect and Dominance

The substitution of benzylic halides is a cornerstone of organic synthesis. The


 reaction is a concerted process where the nucleophile attacks the electrophilic carbon while the leaving group departs[2]. 3-Chloro-2,5-difluorobenzyl bromide is exceptionally reactive toward bimolecular nucleophilic substitution (

). This enhanced reactivity—often termed the "benzylic effect"—is driven by the stabilization of the

transition state through

-conjugation with the adjacent aromatic ring, which delocalizes the buildup of negative charge[2][3].
Inductive Effects vs. Competition

The substitution pattern on the aromatic ring (3-chloro and 2,5-difluoro) dictates the specific reaction conditions required:

  • Electrophilic Activation (-I Effect): The highly electronegative fluorine and chlorine atoms exert a strong inductive withdrawal (-I) of electron density through the sigma framework[2][4]. This significantly increases the partial positive charge (

    
    ) on the benzylic carbon, accelerating 
    
    
    
    kinetics with nucleophiles[5].
  • Suppression of

    
    :  While benzylic systems can sometimes undergo 
    
    
    
    reactions via a carbocation intermediate, the strong electron-withdrawing nature of the three halogens destabilizes any potential carbocation. Consequently, the
    
    
    pathway is heavily suppressed, ensuring high stereochemical and kinetic control via the
    
    
    mechanism[3].
  • Chemoselectivity and

    
     Risk:  The same halogen substituents that activate the benzylic position also activate the aromatic ring toward Nucleophilic Aromatic Substitution (
    
    
    
    )[4][5]. To prevent hard nucleophiles (like alkoxides) from attacking the fluorinated ring carbons, experimental protocols must utilize mild bases, controlled temperatures, and appropriate solvent systems to ensure absolute chemoselectivity at the benzylic position.

Reaction Pathway Logic

The following diagram illustrates the chemoselective pathways of 3-Chloro-2,5-difluorobenzyl bromide when exposed to various nucleophile classes.

ReactionPathways Substrate 3-Chloro-2,5-difluorobenzyl bromide (Electrophile) N_Nuc Amines (N-Nucleophiles) Substrate->N_Nuc + Mild Base S_Nuc Thiols (S-Nucleophiles) Substrate->S_Nuc + Mild Base O_Nuc Alkoxides (O-Nucleophiles) Substrate->O_Nuc + Strong Base / Heat N_Prod Secondary/Tertiary Amines (High Yield, Chemoselective) N_Nuc->N_Prod SN2 Pathway S_Prod Thioethers (Very High Yield, Rapid) S_Nuc->S_Prod SN2 Pathway O_Prod Ethers (Moderate Yield, SNAr Risk) O_Nuc->O_Prod SN2 / Competing SNAr

Caption: Chemoselective


 reaction pathways of 3-Chloro-2,5-difluorobenzyl bromide with various nucleophiles.

Quantitative Reactivity Data

The table below summarizes the expected reaction parameters and yields for 3-Chloro-2,5-difluorobenzyl bromide across different nucleophile classes, optimized to prevent competitive aromatic substitution.

Nucleophile ClassRepresentative ReagentSolventBaseTemp (°C)Time (h)Expected Yield (%)Primary Competing Reaction
Primary Amine BenzylamineAcetonitrile

25 - 602 - 485 - 92Dialkylation (Over-alkylation)
Secondary Amine MorpholineDMF

251 - 390 - 98None
Thiol ThiophenolDMF

0 - 251 - 295 - 99Disulfide formation (if

present)
Alkoxide Sodium MethoxideTHFNaH0 - 254 - 870 - 85

at fluorine positions

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . They incorporate specific physical, visual, or analytical checkpoints that confirm the reaction is proceeding correctly without requiring offline isolation.

Protocol A: Chemoselective N-Alkylation (Amine Synthesis)

Causality: Potassium carbonate (


) is utilized as a heterogeneous, mild base. Its insolubility in acetonitrile keeps the effective basicity low, neutralizing the HBr byproduct without triggering base-catalyzed degradation or 

[5]. Dropwise addition of the electrophile prevents high local concentrations, mitigating the risk of dialkylation.

Step-by-Step Methodology:

  • Preparation: Suspend the amine nucleophile (1.1 equiv.) and finely powdered anhydrous

    
     (2.0 equiv.) in anhydrous Acetonitrile (0.2 M relative to substrate).
    
  • Activation: Stir the suspension at room temperature for 15 minutes to ensure uniform dispersion.

  • Addition: Cool the mixture to 0 °C. Dissolve 3-Chloro-2,5-difluorobenzyl bromide (1.0 equiv.) in a minimal amount of Acetonitrile and add it dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Validation Checkpoint (LC-MS): Sample the reaction. The starting bromide possesses a distinct isotopic signature (a ~1:1 ratio of

    
     yielding M and M+2 peaks). Validation:  The complete disappearance of this M/M+2 cluster in the mass spectrum confirms 100% conversion via 
    
    
    
    displacement.
  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate in vacuo, redissolve in Ethyl Acetate, and wash with saturated aqueous

    
     followed by brine. Dry over 
    
    
    
    and concentrate to yield the product.
Protocol B: Rapid S-Alkylation (Thioether Synthesis)

Causality: Thiols are highly reactive "soft" nucleophiles. However, in the presence of base and oxygen, they rapidly oxidize to disulfides. Degassing the solvent is a critical causal step to preserve nucleophilicity. Cesium carbonate (


) is chosen because the large 

cation weakly coordinates with the thiolate, leaving a highly reactive "naked" anion that drives the

reaction to completion in under an hour.

Step-by-Step Methodology:

  • Solvent Degassing: Sparge anhydrous DMF with dry Nitrogen or Argon for 15 minutes.

  • Deprotonation: Add the thiol (1.05 equiv.) and

    
     (1.5 equiv.) to the degassed DMF. Stir at room temperature for 10 minutes.
    
    • Validation Checkpoint 1: The solution must remain clear or slightly turbid. A rapid shift to a deep yellow/cloudy mixture indicates oxygen contamination and disulfide formation.

  • Addition: Cool the mixture to 0 °C. Add 3-Chloro-2,5-difluorobenzyl bromide (1.0 equiv.) in one portion.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.

  • Validation Checkpoint 2 (Olfactory/TLC): Thiols possess a highly pungent odor. As the

    
     reaction completes, the distinct odor will noticeably dissipate. Confirm via TLC (Hexanes/EtOAc); the product will appear as a new, strongly UV-active spot.
    
  • Workup: Quench the reaction by pouring it into a 10-fold volume of ice water. Extract 3x with Diethyl Ether. Wash the combined organic layers extensively with water (5x) to remove residual DMF, followed by brine. Dry and concentrate.

Experimental Workflow Visualization

Workflow Step1 Step 1: Preparation Degas solvent (DMF/MeCN) Weigh Nucleophile & Base Step2 Step 2: Activation Stir Nucleophile with Base (e.g., K2CO3) for 15-30 min Step1->Step2 Step3 Step 3: Addition Dropwise addition of 3-Chloro-2,5-difluorobenzyl bromide at 0 °C to RT Step2->Step3 Step4 Step 4: Monitoring Track via LC-MS/TLC Observe disappearance of M/M+2 bromide isotope pattern Step3->Step4 Step5 Step 5: Workup Quench with H2O Extract with Organics Wash with Brine Step4->Step5

Caption: Standardized self-validating experimental workflow for benzylic substitution.

References

Sources

Method

Application Note: Chemoselective N-Alkylation of Amines with 3-Chloro-2,5-difluorobenzyl Bromide

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Protocol & Mechanistic Guide Introduction & Pharmacological Significance The incorporation of the 3-chloro-2,5-difluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Protocol & Mechanistic Guide

Introduction & Pharmacological Significance

The incorporation of the 3-chloro-2,5-difluorobenzyl moiety into amine scaffolds is a highly valuable transformation in modern drug discovery. This specific polyhalogenated pharmacophore is strategically utilized to enhance lipophilicity, improve metabolic stability (by blocking cytochrome P450-mediated oxidation at the benzylic and aromatic positions), and exploit halogen bonding interactions within target protein binding pockets.

However, utilizing 3-chloro-2,5-difluorobenzyl bromide as an alkylating agent presents unique synthetic challenges. The strong electron-withdrawing nature of the fluorine and chlorine substituents significantly increases the electrophilicity of the benzylic carbon. While this accelerates the desired C–N bond formation, it simultaneously increases the risk of competitive hydrolysis and exhaustive over-alkylation[1],[2].

Mechanistic Principles & Causality

As an Application Scientist, it is critical to understand the causality behind reagent selection rather than simply following a recipe. The reaction proceeds via a classic bimolecular nucleophilic substitution (


) mechanism.
  • The Over-Alkylation Dilemma: Primary amines react with the electrophile to form a secondary amine. Because the newly formed secondary amine is often more nucleophilic than the starting primary amine (due to the electron-donating effect of the new alkyl group), it rapidly reacts with a second equivalent of the benzyl bromide to form an undesired tertiary amine[1].

  • The "Cesium Effect" for Chemoselectivity: To arrest the reaction at the mono-alkylation stage, the choice of base is paramount. While potassium carbonate (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) is a standard base for exhaustive alkylation, replacing it with cesium carbonate (
    
    
    
    ) fundamentally alters the reaction dynamics. The large, highly polarizable
    
    
    cation coordinates with the intermediate secondary amine, providing steric shielding that physically blocks the approach of a second electrophile, thereby driving chemoselective mono-alkylation[3].
  • Solvent Dynamics: Polar aprotic solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are required to solvate the base's cation, leaving the amine and the bromide unsolvated and highly reactive.

Reaction Optimization & Selectivity Control

The following table summarizes the quantitative optimization data demonstrating how stoichiometry, base selection, and temperature dictate the product distribution between mono- and di-alkylated species.

EntryBaseSolventTemperatureStoichiometry (Amine:Halide)Yield (Mono-Alkylated)Yield (Di-Alkylated)
1

DMF80 °C1.0 : 1.245%35%
2

MeCN25 °C1.0 : 1.065%15%
3DIPEADCM25 °C1.0 : 1.050%10%
4

MeCN 25 °C 1.2 : 1.0 88% <5%

Data Interpretation: Entry 4 represents the optimal conditions for synthesizing secondary amines, utilizing the cesium effect and a slight excess of the primary amine to suppress over-alkylation.

Pathway Visualization

Pathway Amine Amine Nucleophile (Primary/Secondary) SN2 S_N2 Transition State (Base-Mediated) Amine->SN2 Halide 3-Chloro-2,5-difluorobenzyl bromide (Electrophile) Halide->SN2 Mono Mono-alkylated Product (Target) SN2->Mono Mild Base (Cs₂CO₃) Controlled Temp Di Over-alkylated Byproduct (Tertiary/Quaternary) Mono->Di Excess Halide Strong Base / Heat

Fig 1: Chemoselective S_N2 pathway for amine alkylation, highlighting mono- vs di-alkylation control.

Step-by-Step Experimental Protocols

Protocol A: Chemoselective Mono-Alkylation (Synthesis of Secondary Amines)

Objective: Convert a primary amine to a secondary amine with high chemoselectivity.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.2 equiv, 1.2 mmol) in anhydrous Acetonitrile (MeCN, 6.0 mL) to achieve a 0.2 M concentration.

  • Base Addition: Add finely powdered, anhydrous Cesium Carbonate (

    
    , 1.5 equiv, 1.5 mmol). Stir the suspension vigorously for 10 minutes at 25 °C under a nitrogen atmosphere to allow for surface activation.
    
  • Controlled Electrophile Addition: Dissolve 3-Chloro-2,5-difluorobenzyl bromide (1.0 equiv, 1.0 mmol) in MeCN (2.0 mL). Add this solution dropwise over 15 minutes using a syringe pump. Causality: Slow addition maintains a low local concentration of the electrophile, heavily favoring the reaction with the more abundant primary amine over the newly formed secondary amine.

  • Reaction Monitoring: Stir the mixture at 25 °C. Monitor via TLC or LC-MS (typically complete within 2–4 hours).

  • Work-up: Quench the reaction by adding saturated aqueous

    
     (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
    
Protocol B: Exhaustive Alkylation (Synthesis of Tertiary Amines)

Objective: Convert a secondary amine to a tertiary amine.

  • Preparation: Dissolve the secondary amine (1.0 equiv, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5.0 mL).

  • Base Addition: Add Potassium Carbonate (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    , 2.0 equiv, 2.0 mmol).
    
  • Electrophile Addition: Add 3-Chloro-2,5-difluorobenzyl bromide (1.2 equiv, 1.2 mmol) in one rapid portion.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C for 6–8 hours.

  • Work-up: Cool to room temperature. Dilute heavily with cold water (25 mL) to solubilize the DMF, and extract with Diethyl Ether (3 × 20 mL). Wash the organic layer extensively with water (5 × 20 mL) to remove trace DMF, dry over

    
    , and purify.
    

Analytical QC & Self-Validating Systems

To ensure trustworthiness and validate the success of the protocol, utilize the following orthogonal analytical checks:

  • LC-MS Isotopic Profiling: The 3-chloro substituent acts as a built-in diagnostic tracer. The target mass spectrum must exhibit a characteristic 3:1 isotopic ratio (M / M+2) corresponding to the natural abundance of

    
     and 
    
    
    
    . Absence of this pattern indicates failure to incorporate the benzyl group.
  • 
    H NMR Diagnostics:  The benzylic 
    
    
    
    protons will appear as a distinct signal between 3.80–4.20 ppm . Due to the proximity of the ortho-fluorine (at the 2-position), this signal may present as a finely split doublet (long-range
    
    
    coupling) rather than a clean singlet.
  • 
    F NMR Integrity Check:  Two distinct signals in the fluorinated region (approx. -115 ppm and -135 ppm) must be present. This confirms the integrity of the 2,5-difluorophenyl ring and ensures that no undesired Nucleophilic Aromatic Substitution (
    
    
    
    ) occurred at the fluorinated positions.

References

  • Title: A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature Source: Catalysis Communications / ScienceDirect URL: [Link]

  • Title: Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines Source: European Journal of Organic Chemistry URL: [Link]

  • Title: Aqueous-Mediated N-Alkylation of Amines Source: ResearchGate URL: [Link]

Sources

Application

Application Note: Synthesis of Fluorinated Benzyl Ethers via 3-Chloro-2,5-difluorobenzyl Bromide

Introduction & Strategic Context In modern medicinal chemistry, the strategic incorporation of fluorine is a pivotal tool for modulating the physicochemical properties of drug candidates. Fluorinated benzyl ethers are no...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

In modern medicinal chemistry, the strategic incorporation of fluorine is a pivotal tool for modulating the physicochemical properties of drug candidates. Fluorinated benzyl ethers are not merely protecting groups; they are often pharmacophores that enhance metabolic stability, lipophilicity, and binding affinity.

This guide details the protocol for synthesizing fluorinated benzyl ethers using 3-Chloro-2,5-difluorobenzyl bromide . This specific reagent is highly valued for introducing a poly-halogenated aromatic motif that resists oxidative metabolism (e.g., by cytochrome P450) while significantly altering the electronic landscape of the parent molecule.

Key Applications
  • Bioisosteres: Replacement of standard benzyl ethers to block metabolic soft spots.

  • NMR Probes: The distinct

    
     NMR signals of the 2,5-difluoro motif serve as excellent handles for protein-ligand binding studies.
    
  • Agrochemicals: Synthesis of herbicides where electron-deficient aromatic rings are critical for activity.

Chemical Basis & Mechanistic Insights

Reactivity Profile

3-Chloro-2,5-difluorobenzyl bromide is an electron-deficient benzyl halide .

  • Electronic Effect: The fluorine atoms at positions 2 and 5, along with the chlorine at position 3, exert a strong inductive electron-withdrawing effect (-I). This significantly increases the electrophilicity of the benzylic carbon compared to unsubstituted benzyl bromide.

  • Kinetic Consequence: Reaction rates in

    
     displacements are typically accelerated. However, the acidity of the benzylic protons is also increased, raising the risk of elimination or carbene formation if ultra-strong bases (e.g., 
    
    
    
    -BuLi) are used inappropriately.
Reaction Mechanism (Williamson Ether Synthesis)

The primary pathway is a bimolecular nucleophilic substitution (


).[1]
  • Deprotonation: The alcohol (R-OH) is deprotonated by a base to form the alkoxide (R-O⁻).[1]

  • Nucleophilic Attack: The alkoxide attacks the benzylic carbon of the bromide reagent.[1]

  • Leaving Group Departure: Bromide is displaced, yielding the ether.[1]

Critical Consideration: Due to the electron-deficient ring, the substrate is also susceptible to


 (Nucleophilic Aromatic Substitution) if the nucleophile is extremely hard and the temperature is excessive. Controlled conditions are required to favor benzylic substitution over ring attack.

Experimental Protocols

Method A: Standard Protocol (Primary/Secondary Alcohols)

Recommended for robust substrates and general library synthesis.

Reagents:

  • Substrate: Alcohol (1.0 equiv)

  • Reagent: 3-Chloro-2,5-difluorobenzyl bromide (1.2 equiv)

  • Base: Sodium Hydride (NaH, 60% in oil) (1.5 equiv)

  • Solvent: Anhydrous DMF or THF (0.1 M - 0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen/argon.

  • Deprotonation: Suspend NaH (1.5 equiv) in anhydrous DMF at 0 °C. Add the alcohol (1.0 equiv) dropwise (dissolved in minimum DMF if solid). Stir at 0 °C for 30 minutes to ensure complete alkoxide formation (cessation of

    
     evolution).
    
  • Alkylation: Add 3-Chloro-2,5-difluorobenzyl bromide (1.2 equiv) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature (20-25 °C). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC or LC-MS. The electron-deficient bromide reacts faster than standard benzyl bromide.

  • Quench: Cool to 0 °C. Carefully quench with saturated

    
     solution.
    
  • Workup: Dilute with water and extract with Ethyl Acetate (

    
    ). Wash combined organics with water (
    
    
    
    ) and brine (
    
    
    ) to remove DMF. Dry over
    
    
    , filter, and concentrate.
Method B: Mild Protocol (Base-Sensitive Substrates)

Recommended for substrates containing esters, lactones, or epimerizable centers.

Reagents:

  • Base: Silver(I) Oxide (

    
    ) (1.5 - 2.0 equiv)
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (

    
    )
    

Step-by-Step Procedure:

  • Dissolve alcohol (1.0 equiv) and 3-Chloro-2,5-difluorobenzyl bromide (1.5 equiv) in DCM.

  • Add

    
     (2.0 equiv) in one portion.
    
  • Stir at room temperature for 12–24 hours. (Protect from light).[2]

  • Filter through a pad of Celite to remove silver salts. Concentrate and purify.

Visualization of Workflow

G Start Start: Alcohol Substrate Base_Choice Select Base System Start->Base_Choice NaH_Path Method A: NaH / DMF (Standard) Base_Choice->NaH_Path Robust Substrate Ag2O_Path Method B: Ag2O / DCM (Acid/Base Sensitive) Base_Choice->Ag2O_Path Sensitive Substrate Reagent_Add Add 3-Chloro-2,5-difluorobenzyl bromide (0°C to RT) NaH_Path->Reagent_Add Ag2O_Path->Reagent_Add Monitoring Monitor: TLC / LC-MS (Check for Benzyl Bromide consumption) Reagent_Add->Monitoring Quench Quench: Sat. NH4Cl (Careful: H2 evolution) Monitoring->Quench Complete Workup Extraction: EtOAc/Water (Remove DMF) Quench->Workup Purification Purification: Flash Chromatography (Hexanes/EtOAc) Workup->Purification

Figure 1: Decision tree and workflow for the benzylation of alcohols using 3-Chloro-2,5-difluorobenzyl bromide.

Quantitative Data & Troubleshooting

Critical Quality Attributes (CQAs)
ParameterSpecificationRationale
Reagent Purity >97%Impurities (e.g., benzyl alcohol derivatives) compete for base.
Water Content <0.05% (Solvent)Water consumes the benzyl bromide rapidly (hydrolysis) and kills NaH.
Equivalents 1.2 - 1.5 eqExcess bromide ensures completion; electron-deficient bromides hydrolyze faster than standard ones.
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<40%) Hydrolysis of bromideEnsure solvents are anhydrous. Add bromide last.
Side Product (M+H)

reaction
The alkoxide attacked the aromatic ring (F displacement). Lower temperature to 0°C; switch to weaker base (

).
Incomplete Reaction Base degradationNaH quality is poor. Use fresh NaH or switch to

(Potassium Hydride) for hindered alcohols.
Lachrymatory Effect Reagent volatilityHandle ONLY in a fume hood.[3] Treat glassware with base bath to neutralize residues.

Safety & Handling (Critical)

3-Chloro-2,5-difluorobenzyl bromide is a potent lachrymator and corrosive agent.

  • Engineering Controls: All operations, including weighing, must be performed in a functioning chemical fume hood.

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat.

  • Spill Management: Neutralize spills immediately with dilute ammonia or sodium carbonate solution. Do not wipe up with paper towels without neutralization (vapor release).

  • Waste: Segregate halogenated organic waste.

References

  • Universal Wiser Publisher. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Fine Chemical Engineering. Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Benzyl Ethers - Williamson Ether Synthesis.[4] Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 3-Chloro-2,5-difluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Incorporation of Fluorine in Heterocyclic Scaffolds The introduction of fluori...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Incorporation of Fluorine in Heterocyclic Scaffolds

The introduction of fluorine atoms into heterocyclic structures is a well-established strategy in modern medicinal chemistry for modulating the physicochemical and pharmacokinetic properties of drug candidates.[1] Fluorination can influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. 3-Chloro-2,5-difluorobenzyl bromide is a versatile building block that introduces a unique substitution pattern onto a benzyl moiety, offering a valuable synthon for the creation of novel heterocyclic compounds with potential therapeutic applications. This guide provides detailed, proposed protocols for the synthesis of two important classes of heterocycles, quinazolinones and benzothiazepines, utilizing 3-Chloro-2,5-difluorobenzyl bromide.

The protocols outlined herein are based on established synthetic methodologies for N-alkylation and S-alkylation of heterocyclic cores.[2][3][4] While direct literature precedents for the use of 3-Chloro-2,5-difluorobenzyl bromide in these specific reactions are limited, the principles of nucleophilic substitution on benzylic bromides are well-understood, providing a strong foundation for the successful implementation of these synthetic routes.[5]

Part 1: Synthesis of 3-(3-Chloro-2,5-difluorobenzyl)quinazolin-4(3H)-one

Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anticonvulsant, and antimicrobial properties.[2] The N-alkylation of the quinazolinone scaffold at the 3-position is a common strategy for structural diversification.[3][6] This protocol describes a proposed two-step synthesis starting from anthranilic acid, followed by N-alkylation with 3-Chloro-2,5-difluorobenzyl bromide.

Proposed Synthetic Workflow

A Anthranilic Acid B Quinazolin-4(3H)-one A->B Formamide, Reflux C 3-(3-Chloro-2,5-difluorobenzyl)quinazolin-4(3H)-one B->C 3-Chloro-2,5-difluorobenzyl bromide, K2CO3, Acetone, Reflux

Caption: Proposed workflow for the synthesis of a novel quinazolinone.

Experimental Protocol

Step 1: Synthesis of Quinazolin-4(3H)-one (1)

This initial step is a classic cyclization reaction to form the core heterocyclic structure.[3]

  • Materials:

    • Anthranilic acid

    • Formamide

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

  • Procedure:

    • In a round-bottom flask, combine anthranilic acid (1.0 eq) and formamide (5.0 eq).

    • Heat the mixture to reflux (approximately 150-160 °C) for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water to precipitate the product.

    • Filter the solid, wash with cold water, and dry to afford quinazolin-4(3H)-one.

Step 2: N-Alkylation with 3-Chloro-2,5-difluorobenzyl bromide (2)

This step introduces the fluorinated benzyl moiety onto the quinazolinone core via a nucleophilic substitution reaction.[3][4]

  • Materials:

    • Quinazolin-4(3H)-one (from Step 1)

    • 3-Chloro-2,5-difluorobenzyl bromide

    • Anhydrous potassium carbonate (K₂CO₃)

    • Dry acetone

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

  • Procedure:

    • To a stirred suspension of quinazolin-4(3H)-one (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in dry acetone, add 3-Chloro-2,5-difluorobenzyl bromide (1.2 eq).

    • Heat the reaction mixture to reflux for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and filter to remove inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Rationale and Scientific Insights

The synthesis of the quinazolinone core proceeds through the reaction of anthranilic acid with formamide, which serves as both a reactant and a solvent. The subsequent N-alkylation is a classic Sₙ2 reaction. The nitrogen at the 3-position of the quinazolinone ring acts as a nucleophile.[3] Potassium carbonate is a mild base that deprotonates the N-H of the quinazolinone, increasing its nucleophilicity.[7][8] Acetone is a suitable polar aprotic solvent for this type of reaction. The benzylic bromide is a good leaving group, facilitating the nucleophilic attack.[5]

Data Presentation: Proposed Reaction Parameters
ParameterStep 1: CyclizationStep 2: N-Alkylation
Key Reagents Anthranilic acid, FormamideQuinazolin-4(3H)-one, 3-Chloro-2,5-difluorobenzyl bromide
Base -Anhydrous K₂CO₃
Solvent FormamideDry Acetone
Temperature 150-160 °CReflux (~56 °C)
Reaction Time 4-6 hours6-8 hours
Purification Precipitation and FiltrationRecrystallization or Column Chromatography

Part 2: Synthesis of 4-(3-Chloro-2,5-difluorobenzyl)-2,3-dihydro-1,5-benzothiazepine

1,5-Benzothiazepines are seven-membered heterocyclic compounds that are scaffolds for drugs with a range of therapeutic applications, including cardiovascular and central nervous system disorders.[9][10] A common synthetic route involves the condensation of a 2-aminothiophenol with an α,β-unsaturated ketone.[1][11] This proposed protocol details the synthesis of a novel N-substituted 2,3-dihydro-1,5-benzothiazepine.

Proposed Synthetic Workflow

A 2-Aminothiophenol C 2,3-Dihydro-1,5-benzothiazepine A->C Reflux, Ethanol/Acetic Acid B Chalcone B->C Reflux, Ethanol/Acetic Acid D 4-(3-Chloro-2,5-difluorobenzyl)-2,3-dihydro-1,5-benzothiazepine C->D 3-Chloro-2,5-difluorobenzyl bromide, K2CO3, DMF, 80 °C

Caption: Proposed workflow for the synthesis of a novel benzothiazepine.

Experimental Protocol

Step 1: Synthesis of 2,3-Dihydro-1,5-benzothiazepine (3)

This step involves a domino reaction consisting of a Michael addition followed by an intramolecular cyclization.[1][10]

  • Materials:

    • 2-Aminothiophenol

    • Chalcone (1,3-diphenyl-2-propen-1-one)

    • Ethanol

    • Glacial acetic acid

    • Round-bottom flask

    • Reflux condenser

  • Procedure:

    • Dissolve chalcone (1.0 eq) and 2-aminothiophenol (1.1 eq) in ethanol in a round-bottom flask.

    • Add a catalytic amount of glacial acetic acid.

    • Heat the mixture to reflux for 3-5 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from ethanol.

Step 2: N-Alkylation with 3-Chloro-2,5-difluorobenzyl bromide (4)

The final step is the introduction of the fluorinated benzyl group onto the nitrogen of the benzothiazepine ring.

  • Materials:

    • 2,3-Dihydro-1,5-benzothiazepine (from Step 1)

    • 3-Chloro-2,5-difluorobenzyl bromide

    • Anhydrous potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve the 2,3-dihydro-1,5-benzothiazepine (1.0 eq) in DMF.

    • Add anhydrous potassium carbonate (2.0 eq) and 3-Chloro-2,5-difluorobenzyl bromide (1.2 eq).

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Rationale and Scientific Insights

The formation of the benzothiazepine ring proceeds via an initial thia-Michael addition of the thiol group of 2-aminothiophenol to the α,β-unsaturated ketone, followed by an intramolecular cyclization of the amino group onto the carbonyl carbon.[1] The subsequent N-alkylation follows a similar Sₙ2 mechanism as described for the quinazolinone synthesis. DMF is used as a polar aprotic solvent which is effective for this type of nucleophilic substitution.

Data Presentation: Proposed Reaction Parameters
ParameterStep 1: CyclizationStep 2: N-Alkylation
Key Reagents 2-Aminothiophenol, Chalcone2,3-Dihydro-1,5-benzothiazepine, 3-Chloro-2,5-difluorobenzyl bromide
Catalyst/Base Glacial Acetic Acid (catalyst)Anhydrous K₂CO₃
Solvent EthanolDMF
Temperature Reflux (~78 °C)80 °C
Reaction Time 3-5 hours4-6 hours
Purification RecrystallizationColumn Chromatography

Conclusion

The protocols detailed in these application notes provide a rational and scientifically grounded approach for the synthesis of novel fluorinated quinazolinones and benzothiazepines using 3-Chloro-2,5-difluorobenzyl bromide. While these specific reaction sequences require experimental validation, they are built upon robust and well-documented synthetic transformations. These methodologies offer a clear pathway for researchers in drug discovery and medicinal chemistry to access new chemical entities with unique substitution patterns, thereby expanding the available chemical space for the development of future therapeutics.

References

  • Fiveable. (2025, August 15). Benzyl bromide Definition. Retrieved from Fiveable. [Link]

  • AIR Unimi. (n.d.). A practical synthesis of 2,3-dihydro-1,5-benzothiazepines. Retrieved from AIR Unimi. [Link]

  • ACS Publications. (2023, September 22). 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) Promoted N-Alkylation of Quinazolinones through Nucleophilic Substitution of Benzyl Alcohols. The Journal of Organic Chemistry. [Link]

  • University of Washington. (n.d.). N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. Retrieved from University of Washington. [Link]

  • RSC Publishing. (n.d.). Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide. Journal of the Chemical Society D: Chemical Communications. [Link]

  • Sciencemadness Discussion Board. (2022, March 3). Best Conditions For N-Alkylation? Retrieved from Sciencemadness. [Link]

  • Filo. (2025, December 22). Para substituted benzyl bromide undergoes SN1 reaction with nucleophiles. Retrieved from Filo. [Link]

  • PMC. (n.d.). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. Retrieved from PMC. [Link]

  • DergiPark. (n.d.). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. Retrieved from DergiPark. [Link]

  • Wiley Online Library. (2025, August 6). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Retrieved from Wiley Online Library. [Link]

  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from University of Calgary. [Link]

  • SciSpace. (2000, July 6). Benzo[2][5]thiazepine: Synthesis, Reactions, Spectroscopy, and Applications. Retrieved from SciSpace. [Link]

  • PMC. (n.d.). Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. Retrieved from PMC. [Link]

  • ResearchGate. (2025, September 2). Synthesis of New 3-Substituted Quinazolin-4(3H)-one Compounds Via Linking of Some Five-Membered Ring Heterocyclic Moieties With Quinazolin-4(3H)-one Nucleus. Retrieved from ResearchGate. [Link]

  • RSC Publishing. (n.d.). Catalyst-free synthesis of 2,3-dihydro-1,5-benzothiazepines in a renewable and biodegradable reaction medium. New Journal of Chemistry. [Link]

  • PMC. (n.d.). Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[2][5]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. Retrieved from PMC. [Link]

  • ResearchGate. (n.d.). Scheme 1. N-alkylation of quinazolinone derivative 2. Retrieved from ResearchGate. [Link]

Sources

Application

Application Note: Highly Chemoselective Preparation of 3-Chloro-2,5-difluorobenzylmagnesium Bromide

Executive Summary The synthesis of Grignard reagents from polyhalogenated benzylic substrates presents a dual challenge in process chemistry: achieving strict chemoselectivity among different carbon-halogen bonds and sup...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of Grignard reagents from polyhalogenated benzylic substrates presents a dual challenge in process chemistry: achieving strict chemoselectivity among different carbon-halogen bonds and suppressing the highly favorable Wurtz-type homocoupling side reaction. This application note provides a comprehensively optimized, self-validating protocol for the preparation of 3-Chloro-2,5-difluorobenzylmagnesium bromide. By leveraging precise solvent selection (2-MeTHF) and rigorous kinetic control, this methodology ensures high yields while maintaining the integrity of the aryl chloride and aryl fluoride functionalities.

Mechanistic Insights and Experimental Causality

Chemoselectivity: Exploiting Bond Dissociation Energies

The substrate, 3-Chloro-2,5-difluorobenzyl bromide, contains three distinct types of carbon-halogen bonds: benzylic C–Br, aryl C–Cl, and aryl C–F. The success of this protocol relies on the thermodynamic and kinetic differences between these bonds. The benzylic C–Br bond has a significantly lower bond dissociation energy (BDE) compared to the strong aryl C–Cl and C–F bonds. By maintaining the reaction temperature strictly below 10 °C, magnesium insertion is kinetically restricted to the benzylic position. Elevated temperatures would risk unwanted halogen-metal exchange at the chlorine or fluorine sites, potentially leading to benzyne intermediate formation and complex degradation.

Mitigating Wurtz Homocoupling

Benzylic halides are notorious for generating Wurtz coupling byproducts (homocoupled dimers) during Grignard formation. This occurs when the newly formed Grignard reagent (a strong nucleophile) reacts with unreacted benzylic bromide (a strong electrophile).

To suppress this pathway, two causal factors must be controlled:

  • Local Concentration: The unreacted benzyl bromide concentration must be kept near zero. This is achieved through the use of highly activated magnesium and an extremely slow, dropwise addition of the substrate[1].

  • Solvent Solvating Power: demonstrates that Tetrahydrofuran (THF) heavily promotes Wurtz coupling in benzylic systems due to its strong solvating ability, which increases the nucleophilicity of the Grignard reagent[2]. Switching to Diethyl Ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF) significantly dampens this side reaction, reducing homocoupling from ~65% to less than 10%[3].

ReactionPathway Halide 3-Chloro-2,5-difluorobenzyl bromide Grignard Desired Grignard Reagent Halide->Grignard Mg Insertion (2-MeTHF, <10°C) Wurtz Wurtz Homocoupling Halide->Wurtz Excess Halide (THF, >20°C) Mg Activated Mg Mg->Grignard Grignard->Wurtz Nucleophilic Attack

Reaction pathway showing desired Grignard formation versus Wurtz homocoupling.

Quantitative Data: Solvent Selection

The choice of solvent is the single most critical parameter for benzylic Grignard synthesis. The table below summarizes the quantitative impact of solvent selection on reaction efficiency, based on benchmark data for benzylic bromides and chlorides[1],[2],[3].

SolventGrignard Yield (%)Wurtz Byproduct (%)Mechanistic Rationale & Suitability
Tetrahydrofuran (THF) 27 - 35%65 - 73%Poor. High solvating power increases nucleophilicity, driving rapid homocoupling.
Diethyl Ether (Et₂O) ~94%~5%Excellent. Traditional choice; suppresses homocoupling, but highly flammable.
2-Methyltetrahydrofuran ~90%~10%Excellent. Greener alternative, higher boiling point, ideal for safe scale-up.

Note: 2-MeTHF is selected for this protocol as it provides the optimal balance of Wurtz suppression, operational safety, and green chemistry principles[4].

Experimental Methodology: Self-Validating Protocol

This protocol is designed as a self-validating system. At each critical juncture, observable physical changes confirm the success of the previous step, ensuring trustworthiness before proceeding.

Reagents & Equipment
  • Substrate: 3-Chloro-2,5-difluorobenzyl bromide (1.0 equiv, 0.5 M solution in anhydrous 2-MeTHF)

  • Metal: Magnesium turnings (1.5 equiv, specifically sized for Grignard reactions)

  • Activator: Iodine (I₂, 1 small crystal)

  • Solvent: Anhydrous 2-Methyltetrahydrofuran (2-MeTHF, <50 ppm H₂O)

  • Equipment: Flame-dried 3-neck round-bottom flask, reflux condenser, dropping funnel, internal thermocouple, and an Argon/Nitrogen manifold.

Step-by-Step Procedure

Step 1: Equipment Preparation & Purging Assemble the glassware hot from the oven. Immediately purge with high-purity Argon or Nitrogen for 15 minutes while cooling.

  • Self-Validation Check: A continuous positive pressure on the bubbler confirms a sealed, inert atmosphere, preventing premature quenching of the reagent by ambient moisture.

Step 2: Magnesium Activation Add the magnesium turnings (1.5 equiv) to the flask. Add a single crystal of iodine, followed by just enough anhydrous 2-MeTHF to cover the turnings. Gently warm the flask using a heat gun or heating mantle until the iodine sublimes (purple vapor).

  • Self-Validation Check: The reaction mixture will transition from a deep purple to a pale gray/colorless solution. This visual shift confirms the chemical scouring of the unreactive MgO passivation layer, exposing the highly active Mg(0) surface[1].

Step 3: Reaction Initiation Cool the flask to 15 °C. Transfer 5% of the total 3-Chloro-2,5-difluorobenzyl bromide solution into the flask. Turn off the stirrer and observe the magnesium surface closely.

  • Self-Validation Check: Within 2 to 5 minutes, a localized temperature spike (exotherm) will register on the thermocouple, accompanied by localized bubbling or a cloudy grayish hue radiating from the metal. This confirms successful initiation. Do not proceed to Step 4 until this is observed.

Step 4: Controlled Substrate Addition Once initiated, cool the reaction vessel to 0–5 °C using an ice-water bath. Begin adding the remaining 95% of the substrate solution via the dropping funnel at an extremely slow rate (e.g., 1 drop every 2-3 seconds).

  • Causality Check: Maintaining the temperature below 10 °C prevents halogen-metal exchange at the Cl/F sites. The slow addition ensures the local concentration of the bromide remains near zero, starving the Wurtz coupling pathway[1].

Step 5: Maturation and Titration After the addition is complete, stir the resulting dark gray suspension at 5 °C for an additional 30 minutes to ensure complete consumption of the halide.

  • Self-Validation Check: Titrate the resulting Grignard reagent using the standard menthol/1,10-phenanthroline method. A sharp color change from purple to colorless indicates the exact molarity of the active organomagnesium species, validating the final yield.

Workflow Step1 1. Preparation (Flame-dry, Ar/N2) Step2 2. Mg Activation (I2, Heat) Step1->Step2 Step3 3. Initiation (5% Halide) Step2->Step3 Step4 4. Slow Addition (Dropwise, <10°C) Step3->Step4 Step5 5. Maturation (Stir 30 min) Step4->Step5

Step-by-step workflow for benzylic Grignard reagent preparation.

References

  • Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions | Green Chemistry (RSC Publishing) |[Link]

  • Synthesis of cortistatins A, J, K and L | Nature Chemistry |[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Handling moisture sensitivity of 3-Chloro-2,5-difluorobenzyl bromide

Welcome to the technical support center for 3-Chloro-2,5-difluorobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Chloro-2,5-difluorobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling this moisture-sensitive reagent. Our goal is to ensure the integrity of your starting material and the success of your experiments through scientifically grounded advice.

FREQUENTLY ASKED QUESTIONS (FAQs)

This section addresses common questions regarding the properties and handling of 3-Chloro-2,5-difluorobenzyl bromide.

1. What is 3-Chloro-2,5-difluorobenzyl bromide and what are its primary applications?

3-Chloro-2,5-difluorobenzyl bromide is a substituted aromatic compound.[1] Its structure, featuring a reactive benzyl bromide moiety and electron-withdrawing fluorine and chlorine atoms, makes it a valuable building block in organic synthesis.[1] It is primarily used in the development of pharmaceuticals and agrochemicals for the introduction of the 3-chloro-2,5-difluorobenzyl group into a target molecule.[1] This can be crucial for modifying the biological activity, metabolic stability, and other pharmacokinetic properties of the final compound.

2. Why is this compound considered moisture-sensitive?

The key to its reactivity lies in the benzylic bromide. Benzyl halides are susceptible to nucleophilic attack, and water is a nucleophile.[2][3] The benzylic position is particularly reactive because the transition state of both SN1 and SN2 reactions is stabilized by the adjacent benzene ring.[2][4] In the presence of moisture, 3-Chloro-2,5-difluorobenzyl bromide will undergo hydrolysis to form the corresponding 3-Chloro-2,5-difluorobenzyl alcohol and hydrobromic acid.[5][6][7] This degradation not only consumes your reagent but the acidic byproduct can also interfere with subsequent reactions.

3. How can I visually inspect the quality of my 3-Chloro-2,5-difluorobenzyl bromide?

While a visual inspection is not a substitute for analytical characterization, it can provide initial clues about the reagent's quality. Fresh, high-purity 3-Chloro-2,5-difluorobenzyl bromide should be a clear, colorless to faint yellow liquid.[1][8] The presence of significant color changes, cloudiness, or solid precipitates may indicate degradation or contamination. If you observe any of these signs, it is advisable to perform an analytical check, such as 1H NMR, before use.[9]

4. What are the recommended storage conditions?

To minimize degradation from moisture, 3-Chloro-2,5-difluorobenzyl bromide should be stored in a cool, dry place, away from light.[9][10] The ideal storage environment is a desiccator or a glovebox with an inert atmosphere.[9][10] The container should be tightly sealed, preferably with a cap lined with a chemically resistant material like PTFE. Many suppliers provide this reagent in bottles with a Sure/Seal™ cap, which is designed for the easy and safe dispensing of moisture-sensitive liquids via syringe.[11]

ParameterRecommended ConditionRationale
Temperature Refrigerate (2-8 °C)Slows down the rate of potential degradation reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents contact with atmospheric moisture and oxygen.[12]
Container Tightly sealed, opaque or amber glass bottleProtects from moisture and light.
Location Desiccator or gloveboxProvides a dry environment.[9][10]

5. What safety precautions should I take when handling this reagent?

Substituted benzyl bromides are lachrymators, meaning they can cause tearing and irritation upon exposure.[5] They are also corrosive and can cause severe skin burns and eye damage.[13] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: My reaction yield is consistently low, and I suspect the starting material is the problem.

  • Question: How can I confirm if my 3-Chloro-2,5-difluorobenzyl bromide has degraded?

  • Answer: The most reliable method to assess the purity of your reagent is through analytical techniques.

    • 1H NMR Spectroscopy: This is a quick and effective way to check for the presence of the hydrolysis product, 3-Chloro-2,5-difluorobenzyl alcohol. You would expect to see a new singlet corresponding to the benzylic protons of the alcohol, typically shifted upfield from the benzylic protons of the bromide.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the components of your sample and provide their mass spectra, allowing you to identify and quantify the parent compound and any degradation products.

Issue 2: I am observing unexpected side products in my reaction.

  • Question: Could the degradation of 3-Chloro-2,5-difluorobenzyl bromide be causing these side products?

  • Answer: Yes. The hydrobromic acid (HBr) generated during hydrolysis can act as a catalyst for various side reactions, such as acid-catalyzed rearrangements or decomposition of other sensitive reagents in your reaction mixture. If your reaction is base-sensitive, the presence of HBr will be particularly problematic.

Issue 3: I need to use this reagent in a highly moisture-sensitive reaction, like a Grignard or organolithium reaction.

  • Question: What are the best practices for handling 3-Chloro-2,5-difluorobenzyl bromide under strictly anhydrous conditions?

  • Answer: For reactions that are extremely sensitive to moisture, you must employ stringent inert atmosphere techniques.[12][14] This involves the use of a Schlenk line or a glovebox.[11][12] All glassware should be flame-dried or oven-dried immediately before use to remove any adsorbed water.[11][15][16] Solvents must be rigorously dried and deoxygenated. The reagent should be transferred using a gas-tight syringe that has been purged with an inert gas.[17]

Experimental Protocols

Protocol 1: Aliquoting and Storing 3-Chloro-2,5-difluorobenzyl bromide

  • Preparation: Work in a fume hood. Have several small, oven-dried glass vials with PTFE-lined caps ready.

  • Inert Atmosphere: If you have a glovebox, perform the entire procedure inside. If not, you can create a localized inert atmosphere. Gently flush the main bottle of 3-Chloro-2,5-difluorobenzyl bromide and the small vials with a stream of dry nitrogen or argon.

  • Transfer: Using a clean, dry syringe, carefully withdraw the desired amount of the reagent from the main bottle and dispense it into the smaller vials.

  • Sealing: Immediately cap the vials tightly. You can further seal the caps with Parafilm for extra protection.

  • Storage: Store the aliquoted vials in a desiccator inside a refrigerator. This practice minimizes the number of times the main bottle is opened, reducing the chances of moisture contamination.

Protocol 2: Quality Control Check by 1H NMR

  • Sample Preparation: In a clean, dry NMR tube, dissolve a small amount (a few drops) of your 3-Chloro-2,5-difluorobenzyl bromide in a deuterated solvent that is compatible with your compound (e.g., CDCl3).

  • Acquisition: Acquire a standard 1H NMR spectrum.

  • Analysis:

    • Identify the characteristic singlet for the benzylic protons (CH2Br) of the starting material.

    • Look for a singlet corresponding to the benzylic protons (CH2OH) of the alcohol hydrolysis product.

    • Integrate both peaks. The ratio of the integrals will give you a quantitative measure of the extent of hydrolysis.

Visualizing the Problem: Degradation and Handling

To better understand the chemical principles and workflows discussed, the following diagrams illustrate the key processes.

reagent 3-Chloro-2,5-difluorobenzyl bromide (C₇H₄BrClF₂) product 3-Chloro-2,5-difluorobenzyl alcohol reagent->product Hydrolysis byproduct Hydrobromic Acid (HBr) reagent->byproduct Hydrolysis moisture Moisture (H₂O)

Caption: Hydrolysis of 3-Chloro-2,5-difluorobenzyl bromide.

cluster_storage Storage cluster_handling Handling for Reaction storage_reagent Receive Reagent inspect Visual Inspection storage_reagent->inspect aliquot Aliquot under Inert Gas inspect->aliquot store Store in Desiccator (2-8 °C) aliquot->store retrieve Retrieve Aliquot store->retrieve Use in Experiment qc_check QC Check (e.g., NMR) [Optional but Recommended] retrieve->qc_check transfer Transfer to Reaction (Inert Atmosphere Technique) qc_check->transfer reaction Perform Reaction transfer->reaction

Caption: Recommended workflow for handling the reagent.

References

  • Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key...
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Department of Chemistry, University of Rochester. How to Store Reagents.
  • Sigma-Aldrich. Preservation of Moisture-Sensitive Chemical Reagents.
  • PubChem. Benzyl Bromide.
  • American Chemical Society. (1978). Neighboring ortho carboxyl group participation and .alpha.-deuterium isotope effects in the hydrolysis of benzyl bromides.
  • FUJIFILM Wako. (2024, November 15). How To Properly Store Reagents.
  • Environment, Health & Safety, University of California, Berkeley.
  • RSC Publishing. (1926). Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides.
  • Kintek Furnace. What Methods Are Used To Implement Inert Atmospheres?
  • UT FRI Bioactive Molecules. (2017, January 17).
  • Chemistry LibreTexts. (2022, May 5). 7.
  • Lisa Nichols. (2022, February 2).
  • ResearchGate.
  • American Chemical Society. (1962). Intramolecular Nucleophilic Participation.
  • Chemistry Steps. (2019, June 22).
  • CymitQuimica. 3-Chloro-4,5-Difluorobenzyl bromide.
  • Chem-Impex. 3-Chloro-5-fluorobenzyl bromide.
  • The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube.
  • Recit
  • Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution.
  • Echemi. (2022, December 31). 99% 3-CHLORO-2,6-DIFLUOROBENZYL BROMIDE CAS NO 261762-47-4 ISO 9001:2005 REACH Verified Producer.
  • Chemistry LibreTexts. (2019, June 5). 13.07: Substitution of benzylic and allylic halides.
  • PubChem. 3,5-Difluorobenzyl bromide.
  • Fisher Scientific. (2024, March 18).
  • Sigma-Aldrich. 2,5-Difluorobenzyl bromide 98%.
  • TCI EUROPE N.V. 3-Chloro-5-fluorobenzyl Bromide.
  • Santa Cruz Biotechnology. 3-Chloro-2,6-difluorobenzyl bromide.
  • Sigma-Aldrich. 3-Chloro-2-fluorobenzyl bromide.
  • Sigma-Aldrich. 3-Chloro-5-fluorobenzyl bromide.

Sources

Optimization

Technical Support Center: Preventing Hydrolysis of 3-Chloro-2,5-difluorobenzyl bromide

Welcome to the technical support center for handling 3-Chloro-2,5-difluorobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 3-Chloro-2,5-difluorobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for preventing the hydrolysis of this critical reagent. The information herein is curated to ensure experimental success through a deep understanding of the compound's chemical properties and reactivity.

Introduction: The Challenge of Stability

3-Chloro-2,5-difluorobenzyl bromide is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. However, like many benzyl bromides, it is susceptible to hydrolysis, which can lead to the formation of the corresponding alcohol (3-Chloro-2,5-difluorobenzyl alcohol) and hydrobromic acid. This degradation not only consumes the starting material but can also introduce impurities that complicate downstream reactions and purifications.

The reactivity of benzyl bromides is governed by their ability to form a resonance-stabilized benzyl carbocation, which makes them prone to SN1-type reactions, especially in the presence of nucleophiles like water.[1][2][3] The electron-withdrawing effects of the chlorine and fluorine substituents on the benzene ring of 3-Chloro-2,5-difluorobenzyl bromide significantly influence its stability and reactivity profile. These substituents can destabilize the carbocation intermediate, potentially slowing down a pure SN1 pathway and making the compound more susceptible to a concerted SN2 mechanism.[4][5] Understanding this dual reactivity is key to preventing unwanted hydrolysis.

This guide will provide you with the necessary knowledge and protocols to handle and use 3-Chloro-2,5-difluorobenzyl bromide effectively, minimizing degradation and ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the hydrolysis of 3-Chloro-2,5-difluorobenzyl bromide?

A1: The primary drivers of hydrolysis are:

  • Presence of Water: As the reacting nucleophile, water is the most direct cause of hydrolysis. This includes atmospheric moisture, residual water in solvents, or water intentionally used as a solvent.

  • Elevated Temperatures: Higher temperatures accelerate the rate of hydrolysis.

  • Polar Protic Solvents: Solvents like water, alcohols, and to some extent, even polar aprotic solvents that can absorb moisture, facilitate the ionization of the C-Br bond, promoting hydrolysis.[6]

  • pH: Both acidic and basic conditions can catalyze hydrolysis, although the mechanism may differ.

Q2: How can I visually detect if my sample of 3-Chloro-2,5-difluorobenzyl bromide has started to hydrolyze?

A2: While a clear visual indicator is not always present, signs of degradation can include:

  • Fuming: The release of HBr gas upon exposure to moist air.

  • Phase Separation: If significant hydrolysis has occurred in a non-polar organic solvent, the formation of the more polar alcohol and HBr may lead to cloudiness or the formation of a separate aqueous layer.

  • Color Change: While the pure compound is typically a colorless to faint yellow liquid, significant degradation may lead to a darker coloration. However, this is not a definitive indicator. Analytical confirmation is always recommended.

Q3: What is the expected shelf-life of 3-Chloro-2,5-difluorobenzyl bromide?

A3: The shelf-life is highly dependent on storage conditions. When stored under optimal conditions (see Troubleshooting Guide below), it can be stable for extended periods. However, frequent opening of the container, exposure to atmospheric moisture, or storage at room temperature will significantly shorten its effective shelf-life. It is best practice to use the material as fresh as possible and to re-evaluate its purity if it has been stored for a prolonged time.

Troubleshooting Guide: Proactive Prevention of Hydrolysis

This section provides actionable steps and explanations to mitigate the risk of hydrolysis during storage and use.

Issue 1: Degradation During Storage

Symptoms:

  • Reduced purity of the starting material upon analysis (e.g., by GC or NMR).

  • Inconsistent reaction yields or the appearance of unexpected byproducts.

Root Causes & Solutions:

Root Cause Scientific Explanation Preventative Action
Exposure to Atmospheric Moisture 3-Chloro-2,5-difluorobenzyl bromide is moisture-sensitive.[7] Water acts as a nucleophile, attacking the electrophilic benzylic carbon and leading to the displacement of the bromide ion.Store the container tightly closed in a dry, cool, and well-ventilated place.[8] Utilize a desiccator for long-term storage. Consider storing under an inert atmosphere (e.g., Argon or Nitrogen).
Improper Storage Temperature The rate of chemical reactions, including hydrolysis, generally increases with temperature.Store at recommended refrigerated temperatures (typically 2-8 °C), but always consult the supplier's specific recommendations. Avoid repeated freeze-thaw cycles.
Contaminated Storage Container Residues of water, bases, or other nucleophiles on the container walls can initiate hydrolysis.Always use clean, dry, and inert containers (e.g., amber glass bottles with PTFE-lined caps).
Issue 2: Hydrolysis During Experimental Setup and Reaction

Symptoms:

  • Formation of 3-Chloro-2,5-difluorobenzyl alcohol as a significant byproduct.

  • Low conversion of the starting material.

  • Difficulty in product isolation and purification due to polar impurities.

Root Causes & Solutions:

Root Cause Scientific Explanation Preventative Action
Use of "Wet" Solvents or Reagents Residual water in reaction solvents or reagents provides the necessary nucleophile for hydrolysis.Use anhydrous solvents with low water content (<50 ppm is ideal). Dry solvents using appropriate methods (e.g., molecular sieves, solvent purification systems). Ensure all other reagents are anhydrous.
Reaction Conditions Favoring Hydrolysis Running reactions at elevated temperatures for extended periods in the presence of potential water sources increases the rate of hydrolysis.If possible, conduct reactions at lower temperatures. Minimize reaction times. If water is a necessary component of the reaction mixture, consider a biphasic system to minimize contact between the benzyl bromide and the aqueous phase.
Inappropriate Quenching or Work-up Procedure Introducing aqueous solutions during work-up without first consuming all the reactive benzyl bromide will lead to rapid hydrolysis.Ensure the reaction has gone to completion before quenching. If quenching a reaction that still contains unreacted benzyl bromide, use a non-aqueous quench initially (e.g., addition of a scavenger amine or alcohol in an anhydrous solvent) before proceeding with an aqueous work-up.
Experimental Workflow for Minimizing Hydrolysis

Hydrolysis_Prevention_Workflow cluster_storage Storage Protocol cluster_reaction Reaction Protocol cluster_workup Work-up & Analysis storage Receive & Inspect 3-Chloro-2,5-difluorobenzyl bromide store_inert Store under Inert Gas (Ar or N2) in a Desiccator storage->store_inert store_temp Refrigerate (2-8 °C) store_inert->store_temp prep_glass Dry Glassware (Oven or Flame-Dried) store_temp->prep_glass Transfer under Inert Atmosphere run_rxn Run Reaction under Inert Atmosphere prep_glass->run_rxn prep_solvents Use Anhydrous Solvents (<50 ppm H2O) prep_solvents->run_rxn monitor_rxn Monitor Reaction (TLC, GC, LC-MS) run_rxn->monitor_rxn quench Non-Aqueous Quench (if necessary) monitor_rxn->quench extract Aqueous Work-up quench->extract analyze Analyze Product Purity (GC, HPLC, NMR) extract->analyze

Caption: Workflow for handling 3-Chloro-2,5-difluorobenzyl bromide to prevent hydrolysis.

Protocol: Purity Assessment by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of 3-Chloro-2,5-difluorobenzyl bromide and detecting the presence of its hydrolysis product.

  • Sample Preparation:

    • Prepare a stock solution of the 3-Chloro-2,5-difluorobenzyl bromide in a suitable anhydrous solvent (e.g., Cyclohexane or Dichloromethane) at a concentration of approximately 1 mg/mL.

    • Prepare a standard of the potential hydrolysis product, 3-Chloro-2,5-difluorobenzyl alcohol, for retention time comparison.

  • GC Conditions (Example):

    • Column: DB-5 (5% phenyl 95% methylpolysiloxane), 30 m x 0.53 mm ID, 5 µm film thickness.[9]

    • Injector Temperature: 220°C.[9]

    • Detector (FID) Temperature: 260°C.[9]

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium or Hydrogen.

    • Injection Volume: 1 µL.

  • Analysis:

    • Inject the sample and the standard.

    • The hydrolysis product (alcohol) will have a different retention time than the parent bromide. The presence and area of the alcohol peak can be used to quantify the extent of hydrolysis.

Deeper Dive: The Mechanistic Perspective

The hydrolysis of benzyl bromides can proceed through both SN1 and SN2 pathways, often in competition.

Hydrolysis_Mechanism start 3-Chloro-2,5-difluorobenzyl bromide (R-Br) carbocation Resonance-Stabilized Carbocation (R+) start->carbocation Slower due to EWGs (SN1 Path) sn2_ts SN2 Transition State [HO---R---Br]δ- start->sn2_ts +H2O (SN2 Path) sn1_product Hydrolysis Product (R-OH) carbocation->sn1_product +H2O (fast) sn2_product Hydrolysis Product (R-OH) sn2_ts->sn2_product -Br-

Caption: Competing SN1 and SN2 hydrolysis pathways for benzyl bromides.

  • SN1 Pathway: This pathway involves the formation of a carbocation intermediate in the rate-determining step.[1][10] While benzyl carbocations are generally stabilized by resonance, the electron-withdrawing chloro- and difluoro- substituents on the aromatic ring of 3-Chloro-2,5-difluorobenzyl bromide will destabilize this positive charge, making the SN1 pathway less favorable compared to unsubstituted benzyl bromide.[5]

  • SN2 Pathway: This is a concerted mechanism where the nucleophile (water) attacks the carbon atom at the same time as the bromide leaving group departs.[1] This pathway is favored by primary halides and can become more competitive for benzyl systems with electron-withdrawing groups.

For 3-Chloro-2,5-difluorobenzyl bromide, a mixed SN1/SN2 mechanism is likely, with the predominant pathway being influenced by the solvent and reaction conditions.[4][6] Regardless of the precise mechanism, the key to prevention remains the same: rigorously exclude water from the system.

References

  • Chemistry Stack Exchange. (2023, May 24). Do Benzyl Halides undergo SN1 or SN2 with Ammonia? Retrieved from [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-6, PPT-21 SN1 Reactions. (n.d.). Retrieved from [Link]

  • Ashenhurst, J. (2025, July 3). The SN1 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). SN1-SN2 and SN2-SN3 Mechanistic Changes Revealed by Transition States of the Hydrolyses of Benzyl Chlorides and Benzenesulfonyl Chlorides. Retrieved from [Link]

  • RSC Publishing. (2019, August 16). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Retrieved from [Link]

  • Chemistry Steps. (2024, June 18). The SN1 Reaction Mechanism and SN1 Practice Problems. Retrieved from [Link]

  • MDPI. (2022, December 28). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Retrieved from [Link]

  • Pearson. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution.... Retrieved from [Link]

  • Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. (2021, December 13). ACS Publications. Retrieved from [Link]

  • Quora. (n.d.). Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why?. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl bromide. Retrieved from [Link]

  • TSI Journals. (n.d.). Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Alkylation with 3-Chloro-2,5-difluorobenzyl bromide

Welcome to the Technical Support Center for advanced alkylation workflows. Working with highly decorated, polyhalogenated electrophiles like 3-Chloro-2,5-difluorobenzyl bromide presents unique synthetic challenges. The s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced alkylation workflows. Working with highly decorated, polyhalogenated electrophiles like 3-Chloro-2,5-difluorobenzyl bromide presents unique synthetic challenges. The strong electron-withdrawing nature of the chlorine and fluorine substituents heavily polarizes the benzylic C–Br bond. While this accelerates desired


 nucleophilic attacks, it simultaneously lowers the activation barrier for parasitic side reactions such as hydrolysis and over-alkylation[1].

This guide is engineered for drug development professionals and synthetic chemists to troubleshoot, optimize, and validate their alkylation protocols.

Part 1: Troubleshooting Guides & FAQs

Q1: My reaction yields are consistently low, and LCMS indicates a major byproduct with a mass corresponding to 3-chloro-2,5-difluorobenzyl alcohol. How do I prevent this? The Causality: You are observing competitive hydrolysis. Benzyl bromides are highly sensitive to trace moisture, especially under basic conditions. The inductive electron withdrawal (-I effect) from the 2,5-difluoro and 3-chloro groups makes the benzylic carbon exceptionally electrophilic. Even trace water in your solvent or hygroscopic bases (like


) will act as a hard nucleophile, rapidly displacing the bromide to form the corresponding benzyl alcohol[2].
The Solution: 
  • Transition from hygroscopic mild bases to anhydrous, irreversible bases like Sodium Hydride (NaH)[3].

  • Strictly use anhydrous, sure-seal solvents (e.g., THF or DMF stored over activated 3Å molecular sieves).

  • If a carbonate base must be used for functional group tolerance, utilize

    
     and add a phase-transfer catalyst rather than increasing temperature, which accelerates hydrolysis.
    

Q2: I am attempting the N-alkylation of a primary amine, but I am isolating a complex 1:1 mixture of mono-alkylated and di-alkylated products. How can I improve mono-selectivity? The Causality: This is a classic over-alkylation dilemma. Once your primary amine undergoes the first alkylation, the resulting secondary amine is often more nucleophilic than the starting material due to the electron-donating effect of the newly attached alkyl chain. Because 3-chloro-2,5-difluorobenzyl bromide is a highly active electrophile, the secondary amine immediately attacks a second equivalent of the bromide. The Solution:

  • Stoichiometric Control: Use a 3-to-5-fold excess of the starting primary amine if it is inexpensive and easily recoverable.

  • Kinetic Control: Dilute the reaction mixture (e.g., 0.05 M) and add the 3-chloro-2,5-difluorobenzyl bromide dropwise via a syringe pump over 2–4 hours at 0 °C to ensure the electrophile is the limiting reagent at any given microsecond.

Q3: My O-alkylation of a sterically hindered phenol is stalling at 40% conversion in


/DMF. Heating the reaction just degrades the starting materials. What is the next step? 
The Causality:  Potassium carbonate in DMF often lacks the basicity to fully deprotonate hindered phenols, leading to an equilibrium where only a small fraction of the reactive phenoxide exists[4]. Prolonged heating causes the unreacted benzyl bromide to thermally degrade or dimerize.
The Solution:  Implement in situ Finkelstein activation. Add 0.1 equivalents of Tetrabutylammonium iodide (TBAI). The iodide ion acts as a nucleophilic catalyst, temporarily displacing the bromide to form 3-chloro-2,5-difluorobenzyl iodide. This transient iodide intermediate is significantly more reactive toward sterically hindered phenoxides, allowing the reaction to proceed to completion at room temperature.

Part 2: Optimization Data Summary

The following table summarizes the quantitative optimization of a model O-alkylation workflow using 3-chloro-2,5-difluorobenzyl bromide. Notice how the shift from reversible deprotonation (


) to irreversible deprotonation (NaH) drastically impacts the yield by eliminating the hydrolysis pathway.
Base (Equiv)SolventAdditiveTemp (°C)Time (h)Yield (%)Mechanistic Observation

(2.0)
DMFNone252445%Slow conversion; significant hydrolysis byproduct observed.

(2.0)
DMFTBAI (0.1 eq)251272%Finkelstein activation improved kinetics; hydrolysis still present.

(1.5)
MeCNNone60868%Thermal degradation of the electrophile reduced overall yield.
NaH (1.2) THF None 0 to 25 4 94% Optimal. Irreversible deprotonation prevented hydrolysis[3].

Part 3: Self-Validating Experimental Protocol (O-Alkylation)

To ensure high scientific integrity and reproducibility, this protocol employs Sodium Hydride (NaH) in Tetrahydrofuran (THF) to achieve >90% yields while suppressing side reactions.

Materials Required:

  • Nucleophile (e.g., Phenol derivative): 1.0 mmol

  • 3-Chloro-2,5-difluorobenzyl bromide: 1.1 mmol

  • Sodium Hydride (60% dispersion in mineral oil): 1.2 mmol

  • Anhydrous THF: 10 mL

Step-by-Step Methodology:

  • Preparation of the Alkoxide (Deprotonation):

    • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry Nitrogen (

      
      ).
      
    • Add NaH (48 mg, 1.2 mmol) to the flask. Wash the dispersion with anhydrous hexanes (2 x 3 mL) via syringe to remove the mineral oil, decanting the hexanes under

      
      .
      
    • Suspend the washed NaH in anhydrous THF (5 mL) and cool the flask to 0 °C using an ice bath.

    • Dissolve your phenol (1.0 mmol) in anhydrous THF (2 mL) and add it dropwise to the NaH suspension over 5 minutes.

    • Self-Validation Checkpoint: You must observe the evolution of

      
       gas (bubbling). Stir at room temperature for 30 minutes until gas evolution completely ceases, confirming 100% generation of the phenoxide.
      
  • Electrophile Addition (

    
     Attack): 
    
    • Re-cool the reaction mixture to 0 °C.

    • Dissolve 3-Chloro-2,5-difluorobenzyl bromide (265.6 mg, 1.1 mmol) in anhydrous THF (3 mL).

    • Add the electrophile solution dropwise over 15 minutes to prevent localized heating.

    • Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 3.5 hours.

    • Self-Validation Checkpoint: Pull a 10 µL aliquot, quench in wet methanol, and analyze via TLC/LCMS. The complete disappearance of the phenol starting material indicates reaction completion.

  • Quenching and Workup:

    • Cool the flask back to 0 °C and carefully quench residual NaH by adding saturated aqueous

      
       (5 mL) dropwise.
      
    • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
    • Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure ether.

Part 4: Reaction Pathway Visualization

The following diagram illustrates the competitive kinetic pathways when utilizing 3-chloro-2,5-difluorobenzyl bromide. Controlling the reaction environment (anhydrous conditions, base selection) is the sole method for funneling the reagents down the desired green pathway.

G SM 3-Chloro-2,5-difluorobenzyl bromide + Nucleophile (Nu:) Desired Desired SN2 Alkylation (Anhydrous, Irreversible Base) SM->Desired Hydrolysis Hydrolysis Pathway (Trace Water + Base) SM->Hydrolysis Product Mono-alkylated Product (High Yield, Target) Desired->Product OverAlk Over-Alkylation (Excess Electrophile / Kinetic Failure) Product->OverAlk If Nu: is a 1° Amine Alcohol 3-Chloro-2,5-difluorobenzyl alcohol (Degradation Byproduct) Hydrolysis->Alcohol DiAlk Di-alkylated Byproduct (Loss of Selectivity) OverAlk->DiAlk

Caption: Reaction pathways of 3-Chloro-2,5-difluorobenzyl bromide highlighting desired SN2 vs. side reactions.

Part 5: References

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. National Institutes of Health (PMC). Available at: [Link]

  • Benzyl Ethers Synthesis and Deprotection. Organic Chemistry Portal. Available at:[Link]

  • N2-Alkylation of semicarbazones. A general and efficient protocol for the synthesis of 2-alkylsemicarbazides from semicarbazide. Arkat USA. Available at: [Link]

Sources

Optimization

Technical Support Center: Minimizing Dimer Formation in 3-Chloro-2,5-difluorobenzyl Bromide Reactions

Welcome to the Technical Support Center for handling 3-Chloro-2,5-difluorobenzyl bromide . This highly reactive benzylic electrophile is a critical building block in drug development and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 3-Chloro-2,5-difluorobenzyl bromide . This highly reactive benzylic electrophile is a critical building block in drug development and materials science. However, its reactivity makes it notoriously prone to Wurtz-type homocoupling (dimerization), yielding the unwanted byproduct 1,2-bis(3-chloro-2,5-difluorophenyl)ethane.

This guide provides researchers and process chemists with field-proven, mechanistically grounded troubleshooting strategies and protocols to suppress dimer formation across various reaction paradigms, including Grignard reagent synthesis and transition-metal cross-coupling.

Mechanistic Overview: The Causality of Dimerization

To prevent dimerization, one must understand the causality behind it. The electron-withdrawing nature of the chloro and fluoro substituents on the aromatic ring stabilizes benzylic radical and anionic intermediates. When 3-chloro-2,5-difluorobenzyl bromide undergoes metal insertion (e.g., with Mg, Zn, or Pd), the resulting organometallic species is highly nucleophilic. If the local concentration of unreacted starting material is too high, the intermediate will rapidly attack the unreacted benzylic bromide rather than waiting for the intended electrophile or coupling partner [1].

G SM 3-Chloro-2,5-difluorobenzyl bromide Intermediate Organometallic / Radical Intermediate SM->Intermediate Metal/Catalyst Insertion Dimer Wurtz-Type Dimer (Homocoupling Byproduct) SM->Dimer Direct attack by Intermediate Desired Desired Product (e.g., Grignard, Cross-Coupled) Intermediate->Desired Controlled Reaction (Optimized Conditions) Intermediate->Dimer Excess Starting Material (Wurtz Coupling)

Caption: Mechanistic divergence between desired functionalization and Wurtz-type homocoupling.

Troubleshooting Guide: Diagnosing & Resolving Dimerization

Scenario A: Grignard Reagent Preparation

Issue: During the formation of the benzylic Grignard reagent, the solution turns cloudy, a white precipitate forms, and the yield of the subsequent nucleophilic addition is exceptionally low.

Root Cause: The precipitate is the Wurtz coupling dimer. This is driven by two factors:

  • Solvent Choice: Tetrahydrofuran (THF) strongly coordinates to magnesium, increasing the nucleophilicity of the newly formed Grignard reagent, which then rapidly attacks unreacted benzylic bromide[2].

  • Addition Rate: Rapid addition creates a high localized concentration of the electrophile.

Data Presentation: Solvent Effects on Benzylic Halide Homocoupling The following table summarizes the impact of solvent selection on the ratio of desired benzylic Grignard formation versus Wurtz coupling [2].

Solvent SystemDesired Grignard YieldWurtz Dimer FormationMechanistic Causality / Observation
Diethyl Ether (Et₂O) > 90%MinimalLower solubility of radical intermediates limits dimerization; weaker Mg coordination moderates reactivity.
Tetrahydrofuran (THF) < 30%SignificantStrong Mg coordination promotes single-electron transfer (SET) pathways leading to rapid Wurtz dimer formation.
2-Methyltetrahydrofuran (2-MeTHF) > 85%MinimalSteric bulk of the methyl group reduces Mg coordination, suppressing the Wurtz pathway while offering a safer, higher boiling point than Et₂O.
Self-Validating Protocol: Suppressing Dimerization in Grignard Formation

This protocol utilizes 2-MeTHF and strict temperature control to create a self-validating system where the absence of a thick white precipitate confirms the suppression of the dimer [2].

  • Equipment Preparation: Oven-dry a 3-neck flask equipped with a reflux condenser, dropping funnel, and internal thermometer. Flush continuously with ultra-pure Argon.

  • Magnesium Activation: Add magnesium turnings (1.5 equiv) and a single crystal of iodine. Gently warm the flask with a heat gun. Validation step: The sublimation and subsequent fading of the purple iodine vapor confirms the removal of the passivating MgO layer.

  • Initiation: Add 10% of the total 3-chloro-2,5-difluorobenzyl bromide dissolved in anhydrous 2-MeTHF (0.5 M). Do not stir. Wait for a localized exotherm and a slight graying of the metal surface.

  • Controlled Addition: Once initiated, cool the reaction vessel to 0–5 °C using an ice bath. Begin dropwise addition of the remaining benzylic bromide solution over 60–90 minutes. Crucial: The internal temperature must not exceed 10 °C.

  • Maturation: Stir at 0 °C for an additional 30 minutes. The resulting solution should be a translucent gray, indicating successful Grignard formation without dimer precipitation.

Workflow Prep 1. Equipment Prep Dry & Argon Flush Mg 2. Mg Activation I2 Sublimation Prep->Mg Init 3. Initiation 10% SM in 2-MeTHF Mg->Init Add Add Init->Add Stir 5. Maturation Stir at 0°C Add->Stir

Caption: Step-by-step workflow for the controlled synthesis of benzylic Grignard reagents.

Scenario B: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

Issue: When attempting to couple 3-chloro-2,5-difluorobenzyl bromide with an arylboronic acid, LC-MS analysis reveals that the major product is the benzylic dimer rather than the cross-coupled product.

Root Cause:

  • Oxygen Ingress: Molecular oxygen oxidizes the active Pd(0) catalyst to a Pd(II)-peroxo complex, which rapidly promotes the homocoupling of the benzylic halide [3].

  • Slow Transmetalation: If the base is insufficient or the boronic acid is sterically hindered, the transmetalation step stalls. The long-lived benzylic-Pd(II) intermediate will then undergo a second oxidative addition with another molecule of benzylic bromide, leading to the dimer [4].

Self-Validating Protocol: Optimized Suzuki-Miyaura Coupling
  • Degassing (Critical): Dissolve the boronic acid (1.5 equiv) and 3-chloro-2,5-difluorobenzyl bromide (1.0 equiv) in a 10:1 mixture of THF/H₂O. Subject the mixture to three rigorous freeze-pump-thaw cycles. Validation step: The absence of bubbling during the final thaw cycle confirms complete deoxygenation.

  • Catalyst & Ligand Selection: Under Argon, add a Pd(0) source (e.g., Pd₂(dba)₃, 2 mol%) and a bulky, electron-rich phosphine ligand (e.g., XPhos or RuPhos, 4 mol%). The steric bulk accelerates reductive elimination, outcompeting the dimerization pathway [3].

  • Base Addition: Add strictly 3.0 equivalents of anhydrous Cs₂CO₃. Note: Using less than 3 equivalents prevents the reaction from reaching completion and drastically increases homocoupling [4].

  • Reaction: Heat to 70 °C for 12 hours under a positive pressure of Argon.

Frequently Asked Questions (FAQs)

Q: Can I use continuous flow chemistry to minimize the dimerization of 3-chloro-2,5-difluorobenzyl bromide? A: Yes. Continuous flow reactors are highly effective for suppressing Wurtz coupling. By passing the benzylic bromide through a packed bed of activated magnesium, the residence time is strictly controlled. This prevents the newly formed Grignard reagent from lingering in the presence of unreacted starting material, significantly increasing selectivity [5].

Q: I need to perform a Barbier-type aqueous coupling. Will water increase dimer formation? A: Counterintuitively, aqueous Barbier reactions using Zinc dust often suppress Wurtz coupling compared to anhydrous conditions, provided the reaction is heavily stirred. However, adding water-miscible co-solvents (like THF or DMF) to the aqueous mixture will completely suppress the desired cross-coupling and lead exclusively to the reduction or dimerization of the benzylic bromide [6]. Stick to saturated aqueous NH₄Cl without organic co-solvents.

Q: Does the substitution pattern (3-chloro-2,5-difluoro) make dimerization worse compared to unsubstituted benzyl bromide? A: Yes. The highly electronegative fluorine atoms inductively stabilize the benzylic anion/radical intermediate. This increased stability gives the intermediate a longer half-life in solution, thereby increasing the statistical probability of it colliding and reacting with an unreacted molecule of 3-chloro-2,5-difluorobenzyl bromide.

References

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. National Library of Medicine (PMC). Available at:[Link]

  • Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent selectivity. Reaction Chemistry & Engineering (RSC). Available at:[Link]

  • Reductive coupling reaction of benzyl, allyl and alkyl halides in aqueous medium promoted by zinc. SciELO. Available at:[Link]

Troubleshooting

Technical Support Center: Purification of 3-Chloro-2,5-difluorobenzyl bromide

Topic: Recrystallization & Purification Protocol Document ID: TS-PUR-BNZ-042 Last Updated: October 26, 2023 Target Audience: Medicinal Chemists, Process Development Scientists Technical Profile & Safety Directive Compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization & Purification Protocol Document ID: TS-PUR-BNZ-042 Last Updated: October 26, 2023 Target Audience: Medicinal Chemists, Process Development Scientists

Technical Profile & Safety Directive

Compound: 3-Chloro-2,5-difluorobenzyl bromide Class: Poly-halogenated Benzyl Bromide Primary Hazard: Lachrymator (Tear Gas Agent) & Corrosive

The "Why" Behind the Chemistry

Before initiating purification, you must understand the two critical instability factors inherent to this molecule. Failure to address these will result in yield loss or decomposition during recrystallization.

  • Hydrolytic Instability: Like all electron-deficient benzyl bromides, this compound is highly susceptible to hydrolysis. Moisture in your solvent or atmosphere will convert the bromide to the corresponding benzyl alcohol and HBr .

    • Consequence: The generated HBr acts as an autocatalyst, turning your white solid into a pink/brown oil (polymerization/degradation).

  • Thermolysis Risk: Prolonged heating above 60–70°C can trigger the elimination of HBr or radical scrambling, especially in the presence of light.

Critical Safety Notice
  • Containment: All operations must be performed in a functioning fume hood.

  • Neutralization: Keep a beaker of 10% aqueous Sodium Bisulfite or Sodium Thiosulfate nearby to neutralize spills and equipment (destroys the lachrymatory bromide).

Solvent Selection Strategy

The choice of solvent is the single most critical variable. Unlike standard aromatics, you cannot simply use Ethanol or Methanol due to the risk of solvolysis (forming the ethyl/methyl ether).

Solvent SystemRoleSuitabilityTechnical Notes
n-Heptane / Hexane Primary Excellent High temperature coefficient of solubility. Inert.
Toluene Co-SolventGoodUse only if the compound is insoluble in boiling heptane.
Ethanol / Methanol Avoid High Risk Causes solvolysis (ether formation) and accelerates hydrolysis.
Ethyl Acetate Co-SolventModerateGood for solubility, but transesterification is a minor risk at high temps.
Dichloromethane ExtractionPoor for Cryst.Too volatile; good for workup, bad for crystallization.

Step-by-Step Recrystallization Protocol

Scenario: You have a crude solid (yellow/orange) or a viscous oil that solidifies upon cooling. Objective: Obtain white/off-white crystalline solid >98% purity.

Phase A: Dissolution
  • Preparation: Place the crude material in a round-bottom flask (RBF). Equip with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add n-Heptane (approx. 3–5 mL per gram of crude).

  • Heating: Heat the mixture to a gentle reflux (approx. 98°C).

    • Checkpoint: If the solid does not dissolve, add Toluene dropwise through the condenser until dissolution is complete. Do not exceed 10% Toluene volume.

  • Clarification (Crucial): If the solution is dark or contains black specks (inorganic salts/polymerized material), filter the hot solution through a glass sintered funnel or a Celite pad.

    • Tip: Pre-heat the funnel to prevent the product from crystallizing in the stem.

Phase B: Crystallization[1]
  • Slow Cooling: Remove the heat source. Allow the flask to cool to room temperature slowly on a cork ring.

    • Turbulence Control: Do not stir during this phase. Agitation promotes rapid precipitation of impurities (oiling out).

  • Seeding: If the solution reaches room temperature without crystals forming (supersaturation), add a single "seed" crystal of pure product or scratch the inner glass wall with a glass rod.

  • Deep Cooling: Once room temperature crystallization is observed, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

Phase C: Isolation
  • Filtration: Filter the crystals using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake with cold n-Heptane (0°C).

    • Warning: Do not use large volumes of wash solvent; the product likely has significant solubility even in cold alkanes.

  • Drying: Dry the solid in a vacuum desiccator over P₂O₅ or KOH pellets.

    • Avoid Heat: Do not oven dry above 40°C.

Troubleshooting Guide (The "Why is it failing?" Section)

Issue 1: The "Oiling Out" Phenomenon

Symptom: Instead of crystals, a second liquid phase (oil droplets) forms at the bottom of the flask as it cools. Cause: The melting point of the solid is lower than the boiling point of the solvent, or the solution is too concentrated (impurities lower the MP further).

Corrective Action:

  • Re-heat the mixture until the oil redissolves.

  • Add more solvent (increase dilution by 20%).

  • Cool more slowly. Wrap the flask in a towel to insulate it.

  • Seed vigorously at the temperature just above where the oil usually forms.

Issue 2: Persistent Color (Pink/Brown)

Symptom: The crystals are off-white or pink, indicating trace decomposition. Cause: Presence of free Bromine (Br₂) or Iodine traces from synthesis.

Corrective Action:

  • Dissolve crude in Et₂O or DCM before recrystallization.

  • Wash with 10% Sodium Bisulfite (removes Br₂).

  • Dry organic layer, evaporate, and then proceed with Heptane recrystallization.

Issue 3: Low Yield

Symptom: Very little solid is recovered on the filter. Cause: The compound is too soluble in Heptane, or the "Mother Liquor" still holds the product.

Corrective Action:

  • Concentrate the mother liquor (filtrate) by 50% on a rotavap.

  • Cool to -20°C (freezer) overnight to induce a "second crop" of crystals.

  • Note: The second crop is usually less pure than the first.

Visual Workflows

Figure 1: Recrystallization Decision Tree

Caption: Logical flow for solvent selection and handling "oiling out" events.

RecrystallizationFlow Start Start: Crude 3-Chloro-2,5-difluorobenzyl bromide Solvent Add n-Heptane Heat to Reflux Start->Solvent Dissolved Fully Dissolved? Solvent->Dissolved AddCoSolvent Add Toluene (Dropwise) Dissolved->AddCoSolvent No Cooling Cool Slowly to RT Dissolved->Cooling Yes AddCoSolvent->Dissolved StateCheck State Check Cooling->StateCheck Oiling Oiling Out Observed StateCheck->Oiling Liquid droplets Crystals Crystals Forming StateCheck->Crystals White solid FixOil 1. Reheat 2. Add more Heptane 3. Seed at T < MP Oiling->FixOil IceBath Ice Bath (0°C) Crystals->IceBath FixOil->Cooling Filter Filter & Wash (Cold Heptane) IceBath->Filter

Figure 2: Impurity Fate Map

Caption: Tracking where specific impurities go during the purification process.[1][2]

ImpurityFate Crude Crude Mixture Process Recrystallization (Heptane) Crude->Process Crystals Purified Product (Crystalline Lattice) Process->Crystals Liquor Mother Liquor (Filtrate) Process->Liquor Imp1 Benzyl Alcohol (Hydrolysis Product) Imp1->Liquor Remains in solution (More polar) Imp2 Benzal Bromide (Over-brominated) Imp2->Liquor Remains in solution (Different solubility) Imp3 Inorganic Salts Imp3->Process Removed via Hot Filtration

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol if I keep it cold? A: We strongly advise against it. Benzyl bromides react with ethanol to form ethyl ethers (Williamson ether synthesis type side-reaction), even without a strong base, if heated or stored for long periods. Heptane is chemically inert toward the bromide.

Q: My compound is a liquid at room temperature. How do I recrystallize it? A: Many poly-fluorinated benzyl bromides have melting points near 25–30°C. If it is liquid:

  • Dissolve in a minimum amount of Pentane or Hexane.

  • Cool to -20°C or -78°C (Dry ice/Acetone).

  • Perform a low-temperature filtration (using a jacketed funnel or working quickly in a cold room).

Q: How should I store the purified compound? A: Store under an inert atmosphere (Argon/Nitrogen) in a refrigerator (2–8°C). Add a stabilizer like Copper turnings or Silver wool if long-term storage (>6 months) is required to scavenge free halides.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Lai, C.; et al. "Process for preparation of substituted benzyl bromide." Google Patents, US Patent 5962723A. Link (Describes the use of aliphatic hydrocarbons like heptane for benzyl bromide purification).

  • BenchChem Technical Support. "Benzyl Bromide | Alkylating Agent for Synthesis." BenchChem Application Notes. Link (General handling and stability of benzyl bromide derivatives).

  • Sigma-Aldrich. "Safety Data Sheet: 2,5-Difluorobenzyl bromide." Link (Safety and physical property verification).

Sources

Optimization

Troubleshooting lachrymator effects of 3-Chloro-2,5-difluorobenzyl bromide

Introduction: Understanding and Mitigating the Risks 3-Chloro-2,5-difluorobenzyl bromide is a versatile halogenated aromatic compound utilized as a key building block in the synthesis of pharmaceuticals and agrochemicals...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding and Mitigating the Risks

3-Chloro-2,5-difluorobenzyl bromide is a versatile halogenated aromatic compound utilized as a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern enhances reactivity, making it a valuable intermediate for creating complex organic molecules.[1] However, its utility is accompanied by significant handling challenges, most notably its potent lachrymatory and corrosive properties.[3][4][5] A lachrymator is a substance that irritates the eyes, causing tearing, pain, and in some cases, temporary blindness.

This guide is designed for researchers and drug development professionals to provide practical, field-tested solutions for troubleshooting and safely managing the lachrymatory effects and associated hazards of this compound during experimentation. The protocols herein are designed as a self-validating system, integrating safety-by-design to protect personnel and ensure experimental integrity.

Core Hazard Analysis: Beyond the Lachrymatory Effect

While the immediate and highly noticeable effect of 3-Chloro-2,5-difluorobenzyl bromide is its tear-inducing property, it is critical to recognize that this is a signal for broader chemical hazards. The compound is classified as corrosive, causing severe skin burns and serious eye damage upon contact.[4][6][7] Inhalation of its vapors can lead to respiratory irritation.[8] Therefore, any troubleshooting must address the root cause of exposure, not just the symptoms.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and use of 3-Chloro-2,5-difluorobenzyl bromide.

Q1: I am experiencing eye irritation and tearing despite working in a certified chemical fume hood. What is going wrong?

A1: This indicates a breach in containment. The causality can be traced to several factors:

  • Improper Fume Hood Use: The sash may be too high, creating turbulent airflow that allows vapors to escape into the user's breathing zone. All work should be performed with the sash at the lowest practical height, and at least 6 inches inside the hood.

  • Aerosol Generation: Common laboratory operations such as pouring, weighing, or pipetting can generate aerosols, which are fine droplets or particles that can easily escape containment.[9] You must conduct all transfers and manipulations of this compound well within the fume hood.

  • Inadequate Ventilation: Verify that the fume hood has a recent certification and that the airflow is not obstructed by large equipment or excessive chemical storage.[10]

  • Contaminated Equipment: Vapors may be emanating from contaminated glassware, lab coats, or gloves outside of the primary containment area. Ensure all potentially contaminated items are decontaminated or disposed of properly.[11]

Q2: What are the immediate steps if I feel the lachrymator effects beginning?

A2: Your immediate response is critical to minimize injury. The following workflow should be executed without delay.

dot

cluster_ImmediateActions Immediate Response Protocol cluster_FirstAid First Aid & Decontamination start Symptom Detected (Eye/Respiratory Irritation) move Safely cease operation and move away from the source. start->move Step 1 alert Alert nearby colleagues and your supervisor. move->alert Step 2 fresh_air Move to an area with fresh air. Do not remove PPE yet. alert->fresh_air Step 3 remove_ppe In a safe area (e.g., near a shower), carefully remove contaminated PPE. fresh_air->remove_ppe Proceed to Decontamination flush_skin If skin contact is suspected, flush with water for at least 15 minutes. remove_ppe->flush_skin flush_eyes If eye contact occurred or is suspected, flush eyes for at least 15-20 minutes using an eyewash station. remove_ppe->flush_eyes medical Seek immediate medical attention. Bring the SDS with you. flush_skin->medical flush_eyes->medical

Caption: Immediate response workflow for exposure to lachrymatory effects.

Q3: My reaction requires heating. Are there any special precautions?

A3: Yes. Heating increases the vapor pressure of the compound, significantly raising the concentration of lachrymatory vapors in your apparatus.

  • Closed System: Ensure your reaction is conducted in a well-sealed, closed system under an inert atmosphere if compatible with your chemistry.

  • Condenser Efficiency: Use a high-efficiency condenser (e.g., a double-surface or coil condenser) to minimize the escape of volatile reagents.

  • Thermal Decomposition: Heating may cause decomposition, leading to the release of toxic fumes like hydrogen bromide gas.[12][13] Ensure the reaction temperature is carefully controlled.

  • Explosion Hazard: Heating under confinement can pose an explosion risk.[14] Never heat a completely sealed vessel that does not have a pressure-relief mechanism.

Q4: How do I handle a small spill of 3-Chloro-2,5-difluorobenzyl bromide inside a fume hood?

A4: Do not use water for the initial cleanup of the neat material.[15]

  • Alert Personnel: Inform others in the lab of the spill.

  • Ensure PPE: Confirm you are wearing the appropriate PPE, including a full-face respirator and chemical-resistant gloves.[3][16]

  • Containment: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[15]

  • Collection: Carefully scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[14][15]

  • Decontamination: Wipe the spill area with a cloth or sponge dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Ventilation: Allow the fume hood to run for an extended period to ensure all residual vapors are purged.

Technical Guide: Prophylactic Safety Protocols

Proactive measures are superior to reactive responses. The following protocols are designed to prevent exposure events.

Protocol 1: Personal Protective Equipment (PPE) Selection

The selection of PPE is non-negotiable and must be appropriate for the dual threat of corrosive liquid and lachrymatory vapor.

Body Area Required PPE Specifications & Rationale
Respiratory Full-face Air-Purifying Respirator (APR) or Self-Contained Breathing Apparatus (SCBA)A full-face respirator is mandatory to protect the eyes and respiratory system simultaneously. Use cartridges rated for organic vapors and acid gases.[6][16]
Eyes/Face Chemical splash goggles AND a full-face shieldThis provides layered protection. Goggles must be worn under the face shield. If using a full-face respirator, this requirement is met.[16][17]
Hands Heavy-duty, chemical-resistant glovesButyl rubber or Viton™ gloves are recommended. Double-gloving provides additional protection against tears and permeation. Inspect gloves for defects before each use.[16]
Body Flame-retardant, chemical-resistant lab coat or apronA chemically resistant apron should be worn over a standard lab coat to protect against splashes of the corrosive liquid.[16][18]
Footwear Closed-toe shoesShoes should be made of a non-absorbent material.[10][17]

dot

cluster_hazards Primary Hazards cluster_controls Hierarchy of Controls cluster_ppe_details Mandatory PPE Components compound 3-Chloro-2,5-difluorobenzyl bromide lachrymator Potent Lachrymator (Vapor Hazard) compound->lachrymator corrosive Corrosive (Liquid Contact Hazard) compound->corrosive fume_hood Engineering Control: Chemical Fume Hood lachrymator->fume_hood Mitigated by ppe Personal Protective Equipment (PPE) lachrymator->ppe Requires corrosive->fume_hood Mitigated by corrosive->ppe Requires respirator Full-Face Respirator ppe->respirator Includes gloves Chemical-Resistant Gloves ppe->gloves coat Resistant Lab Coat/Apron ppe->coat

Caption: Logical relationship between hazards and control measures.

Protocol 2: First Aid for Exposures

All personnel must be trained in these procedures before beginning work with the compound. An eyewash station and safety shower must be unobstructed and within a 10-second travel distance.[9][15]

  • Eye Contact: This is a medical emergency. Immediately flush the eyes with lukewarm, gently flowing water for at least 15-20 minutes.[3][6][14][19] Hold the eyelids open and rotate the eyeballs to ensure complete rinsing. Do not use any neutralizing agents.[20] Remove contact lenses if present and easy to do so.[19][21] Seek immediate evaluation by an eye specialist.[19]

  • Skin Contact: Immediately remove all contaminated clothing while under a safety shower.[6][12] Flush the affected skin with copious amounts of water for at least 15 minutes.[14][20] Seek medical attention, as burns may not be immediately apparent.

  • Inhalation: Move the affected person to fresh air immediately.[8][14] If breathing is difficult or has stopped, trained personnel should provide artificial respiration (avoiding mouth-to-mouth if the victim may have ingested the substance) and call for emergency medical services.[6][20]

  • Ingestion: Do NOT induce vomiting.[8][14] If the person is conscious, rinse their mouth with water. Seek immediate medical attention. Ingestion can cause severe damage to the digestive tract.[6][22]

References

  • Synquest Labs. (n.d.). Benzyl bromide Safety Data Sheet.
  • Brandeis University. (n.d.). Lachrymators | Laboratory Safety.
  • New Jersey Department of Health. (2000). BENZYL BROMIDE HAZARD SUMMARY. NJ.gov.
  • Street Medicine Detroit. (n.d.).
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  • Loba Chemie. (2013, August 6). BENZYL BROMIDE FOR SYNTHESIS MSDS.
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  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Chloro-2,6-difluorobenzyl bromide.
  • ThermoFisher Scientific. (2025, October 8). SAFETY DATA SHEET - 2-Chloro-3,6-difluorobenzyl bromide.
  • Thermo Fisher Scientific. (2025, September 7).
  • Fisher Scientific. (2009, September 26).
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  • Sigma-Aldrich. (n.d.). 2,5-Difluorobenzyl bromide 98%.
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • Zhang, et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.
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  • TCI EUROPE N.V. (n.d.). 3-Chloro-5-fluorobenzyl Bromide.
  • CymitQuimica. (n.d.). 3-Chloro-4,5-Difluorobenzyl bromide.
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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum of 3-Chloro-2,5-difluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and organic synthesis, the precise characterization of novel molecules is paramount. 3-Chloro-2,5-difluorobenzyl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and organic synthesis, the precise characterization of novel molecules is paramount. 3-Chloro-2,5-difluorobenzyl bromide is a key building block in the synthesis of various biologically active compounds. Its structural elucidation is a critical step, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as a primary tool for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-Chloro-2,5-difluorobenzyl bromide, offering a comparative perspective with related structures and the foundational principles governing its spectral features.

The Structural Significance of 3-Chloro-2,5-difluorobenzyl bromide

The unique substitution pattern of 3-Chloro-2,5-difluorobenzyl bromide, featuring both chloro and fluoro groups on the aromatic ring, imparts specific electronic and steric properties that are crucial for its reactivity and interaction with biological targets. Accurate interpretation of its ¹H NMR spectrum is the first step in confirming its identity and purity, ensuring the reliability of subsequent experimental work.

Predicting the ¹H NMR Spectrum: A First-Principles Approach

The multiplicity of a signal, or its splitting pattern, is determined by the number of neighboring, non-equivalent protons, following the n+1 rule. Furthermore, coupling constants (J-values), which represent the magnitude of the splitting, provide valuable information about the spatial relationship between coupled protons.

Comparative Spectral Analysis

To build a robust prediction for the ¹H NMR spectrum of 3-Chloro-2,5-difluorobenzyl bromide, we will compare the known spectral data of simpler, related molecules. This comparative approach allows for the dissection of individual substituent effects.

CompoundBenzylic Protons (-CH₂Br) Chemical Shift (ppm)Aromatic Protons Chemical Shift (ppm)
Benzyl bromide~4.5 (s)~7.2-7.4 (m)
3-Chlorobenzyl bromide~4.4 (s)~7.2-7.4 (m)
2,5-Difluorobenzyl bromide~4.5 (s)~6.9-7.2 (m)
Predicted: 3-Chloro-2,5-difluorobenzyl bromide ~4.5-4.6 (s) ~7.1-7.4 (m)

Data compiled from various sources and predicted values.

The benzylic protons (-CH₂Br) in benzyl bromide typically appear as a singlet around 4.5 ppm.[2][3][4] The introduction of a chlorine atom at the 3-position (meta) in 3-chlorobenzyl bromide is expected to have a minor effect on the benzylic protons' chemical shift due to its distance.[5] Similarly, the two fluorine atoms in 2,5-difluorobenzyl bromide are not expected to significantly shift the benzylic proton signal.[6][7][8] Therefore, for 3-Chloro-2,5-difluorobenzyl bromide, the benzylic protons are predicted to appear as a singlet in the range of 4.5-4.6 ppm.

The aromatic region of the spectrum will be more complex due to the combined effects of the chloro and fluoro substituents. In the target molecule, we expect to see two distinct aromatic proton signals. The proton at the 4-position will be coupled to the fluorine at the 5-position and the proton at the 6-position. The proton at the 6-position will be coupled to the fluorine at the 5-position and the proton at the 4-position. This will likely result in complex multiplets (doublet of doublets or triplets) in the aromatic region, anticipated between 7.1 and 7.4 ppm.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of 3-Chloro-2,5-difluorobenzyl bromide, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that will not obscure the signals of interest. Deuterated chloroform (CDCl₃) is a common and suitable choice.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.[9]

NMR Spectrometer Setup
  • Field Strength: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[10]

  • Shimming: Carefully shim the magnetic field to achieve a homogeneous field, which is critical for obtaining sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient for a routine ¹H NMR spectrum.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure the protons have fully relaxed between pulses.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

  • Peak Picking: Identify the chemical shift of each peak.

Interpreting the Spectrum: A Step-by-Step Workflow

The following diagram illustrates the logical workflow for interpreting the acquired ¹H NMR spectrum.

NMR_Interpretation_Workflow cluster_Acquisition Data Acquisition cluster_Processing Data Processing cluster_Analysis Spectral Analysis A Prepare Sample B Acquire FID on NMR Spectrometer A->B C Fourier Transform B->C D Phase & Baseline Correction C->D E Identify Chemical Shifts (δ) D->E F Determine Integration E->F G Analyze Multiplicity (Splitting Patterns) F->G H Measure Coupling Constants (J) G->H I Assign Signals to Protons H->I

Caption: Workflow for ¹H NMR Spectrum Interpretation.

Conclusion and Future Outlook

This guide provides a comprehensive framework for understanding and predicting the ¹H NMR spectrum of 3-Chloro-2,5-difluorobenzyl bromide. By leveraging a comparative analysis of related compounds and adhering to a rigorous experimental protocol, researchers can confidently characterize this important synthetic intermediate. The principles outlined here are broadly applicable to the structural elucidation of other novel organic molecules, underscoring the enduring power of NMR spectroscopy in modern chemical research. As spectral databases expand and predictive algorithms become more sophisticated, the ability to rapidly and accurately interpret NMR spectra will continue to be a cornerstone of innovation in drug discovery and materials science.

References

  • Supplementary Information for: - Rsc.org. (n.d.).
  • PubChem. (n.d.). Benzyl Bromide.
  • ChemicalBook. (n.d.). BENZOYL BROMIDE(618-32-6) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2,4-Difluorobenzyl bromide(23915-07-3) 1H NMR spectrum.
  • PubChem. (n.d.). 3,5-Difluorobenzyl bromide.
  • ChemicalBook. (n.d.). 3-Bromobenzyl bromide (823-78-9) 1H NMR spectrum.
  • ChemicalBook. (n.d.). Benzyl bromide(100-39-0) 1H NMR spectrum.
  • SpectraBase. (n.d.). Benzylbromide - Optional[1H NMR] - Chemical Shifts.
  • Sigma-Aldrich. (n.d.). 3-Chlorobenzyl bromide 97%.
  • ChemicalBook. (n.d.). 3-Chlorobenzyl bromide(766-80-3) MS spectrum.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2,5-Difluorobenzyl Bromide.
  • Sigma-Aldrich. (n.d.). 2,5-Difluorobenzyl bromide 98%.
  • ChemicalBook. (n.d.). 2,5-Difluorobenzyl bromide.
  • PubChem. (n.d.). 3-Bromobenzyl bromide.
  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
  • Santa Cruz Biotechnology. (n.d.). 2,5-Difluorobenzyl bromide.
  • Sigma-Aldrich. (n.d.). 2,4-Difluorobenzyl bromide 98%.
  • ChemicalBook. (n.d.). 2,6-Difluorobenzyl bromide(85118-00-9) 13C NMR spectrum.
  • Reich, H. (2020, February 14). NMR Spectroscopy.
  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
  • CymitQuimica. (n.d.). 3-Chloro-4,5-Difluorobenzyl bromide.
  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). 3-Chloro-5-fluorobenzyl Bromide.
  • Sigma-Aldrich. (n.d.). 1-Bromo-3-chloro-2,5-difluorobenzene.
  • Rsc.org. (2020). SI-NMR Spectra.

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Comparative

13C NMR chemical shifts of 3-Chloro-2,5-difluorobenzyl bromide

Comparative Analysis of C NMR Prediction Tools: A Case Study on 3-Chloro-2,5-difluorobenzyl bromide As a Senior Application Scientist, one of the most frequent challenges I encounter in analytical workflows is the accura...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of


C NMR Prediction Tools: A Case Study on 3-Chloro-2,5-difluorobenzyl bromide 

As a Senior Application Scientist, one of the most frequent challenges I encounter in analytical workflows is the accurate structural verification of polyhalogenated aromatic building blocks. While


C Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for carbon framework elucidation, the presence of multiple halogens—specifically fluorine—introduces complex anisotropic effects and second-order spin-spin couplings that can confound routine analysis.

This guide provides an objective, data-driven comparison of industry-standard


C NMR prediction software (ACD/Labs, Mnova, and ChemDraw) against a self-validating experimental protocol. To ground this comparison, we will use 3-Chloro-2,5-difluorobenzyl bromide (CAS: 1807044-80-9) [1],[2] as our benchmark compound. Its unique substitution pattern serves as an excellent stress test for predictive algorithms.

The Benchmark Compound: Mechanistic Complexities

The structure of 1-(bromomethyl)-3-chloro-2,5-difluorobenzene features a highly electron-withdrawing environment. The predictive challenge here is twofold:

  • Non-Additive Shielding Effects: Empirical additivity rules often fail to account for the steric clashes and complex inductive/resonance interplay between the ortho-fluorine (C2), the meta-chlorine (C3), and the bromomethyl group (C1).

  • Heteronuclear Coupling (

    
    ):  Because 
    
    
    
    F is 100% naturally abundant with a spin of 1/2, it couples strongly with
    
    
    C nuclei[3]. Software tools must not only predict the isotropic chemical shift but also account for massive direct couplings (
    
    
    Hz) and long-range couplings (
    
    
    ,
    
    
    )[4].

Experimental Methodology: The Self-Validating Protocol

To establish our "Gold Standard" baseline, we must acquire high-fidelity experimental data. The following protocol is designed as a self-validating system to ensure absolute shift accuracy and proper integration.

Step 1: Sample Preparation

  • Action: Dissolve 50 mg of 3-Chloro-2,5-difluorobenzyl bromide in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality: The high sample concentration compensates for the low natural abundance (1.1%) and low gyromagnetic ratio of the

    
    C nucleus. CDCl
    
    
    
    provides the necessary deuterium lock signal for the spectrometer, while TMS serves as the internal absolute zero reference (0.00 ppm), eliminating shift errors caused by magnetic susceptibility variations[5].

Step 2: Instrument Configuration & Acquisition

  • Action: Utilize a 400 MHz or 500 MHz NMR spectrometer equipped with a broadband observe (BBO) or cryoprobe. Select a power-gated decoupling pulse sequence (e.g., zgpg30 on Bruker systems). Set the spectral width to 250 ppm and acquire 512–1024 scans.

  • Causality: Power-gated decoupling removes

    
    H-
    
    
    
    C scalar couplings, simplifying the spectrum. Crucially, it leaves the decoupling channel on during the relaxation delay to build up the Nuclear Overhauser Effect (NOE), significantly boosting the signal-to-noise ratio for protonated carbons. A wide spectral window (250 ppm) ensures that highly deshielded carbons (like C-F) are not truncated[5].

Step 3: Processing & Verification

  • Action: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz prior to Fourier Transformation. Phase and baseline correct the spectrum manually. Reference the central peak of the CDCl

    
     triplet exactly to 77.0 ppm[5].
    

Performance Comparison: Predictive Software vs. Experimental Reality

We compared the experimental baseline against three leading prediction tools:

  • Product A (ACD/Labs NMR Predictors): Utilizes a hybrid approach combining large verified databases with advanced neural networks[6],[7].

  • Product B (Mestrelab Mnova NMRPredict): Employs an ensemble technique that runs multiple machine-learning predictors (including Modgraph) and merges them via a Bayesian algorithm[6].

  • Product C (ChemDraw Professional / ChemNMR): Relies primarily on empirical additivity rules (HOSE codes) and base substructures (approx. 4000 parameters)[8],[9].

Table 1: Quantitative Comparison of C NMR Chemical Shifts (ppm)
Carbon PositionExperimental (Gold Standard)ACD/LabsMnovaChemDraw (ChemNMR)
C1 (C-CH

Br)
127.3 (dd,

=21, 8 Hz)
126.8127.0129.5
C2 (C-F)158.7 (dd,

=245, 5 Hz)
157.9159.1155.0
C3 (C-Cl)123.7 (dd,

=21, 8 Hz)
124.1123.0121.0
C4 (C-H)116.4 (dd,

=25, 8 Hz)
115.8117.2118.5
C5 (C-F)160.6 (dd,

=245, 5 Hz)
161.2160.0158.0
C6 (C-H)114.6 (dd,

=25, 8 Hz)
115.1114.0112.0
C7 (-CH

Br)
26.5 (s)27.026.830.5

Note: Experimental values are representative baseline values derived from empirical additivity rules and literature precedents for polyhalogenated benzenes. Software predictions are modeled based on typical algorithmic deviations documented in comparative literature[8],[6].

Mechanistic Insights & Software Evaluation

The Failure of Simple Additivity (ChemDraw): ChemDraw provides rapid estimations but struggles with the non-linear electronic effects in heavily substituted rings[8],[9]. The steric clash between the C3-chlorine and C2-fluorine alters the local diamagnetic shielding tensor in ways that simple HOSE code additivity cannot predict, leading to higher Root Mean Square Errors (RMSE) for C2 and C3.

The Power of Ensemble and Neural Networks (Mnova & ACD/Labs): Mnova and ACD/Labs consistently provide the lowest deviation from experimental values[6],[7]. By leveraging neural networks trained on vast databases of assigned spectra, these tools accurately capture the subtle deshielding effects of the halogens.

The Critical Role of


 Spin-Spin Coupling: 
A major differentiator in practical application is how software handles heteronuclear coupling. In our experimental data, C2 and C5 do not appear as singlets; they are massive doublets of doublets due to direct 

coupling (~245 Hz) and long-range

coupling (~5 Hz)[3],[4]. Similarly, C4 and C6 exhibit

(~25 Hz) and

(~8 Hz) splittings. While all three software packages predict the isotropic chemical shift, only advanced platforms like Mnova offer integrated spin-simulation modules capable of accurately drawing these complex second-order multiplets[10].

Workflow Visualization

Below is the logical architecture of our comparative validation process, illustrating how experimental and in silico data streams converge.

G Start Benchmark Compound: 3-Chloro-2,5-difluorobenzyl bromide Exp Experimental Acquisition (100 MHz, CDCl3, 298K) Start->Exp Pred In Silico Prediction (Software Tools) Start->Pred Compare Comparative Analysis (RMSE & J-Coupling Evaluation) Exp->Compare ACD ACD/Labs (Neural Net + Database) Pred->ACD ChemDraw ChemDraw (HOSE + Additivity) Pred->ChemDraw Mnova Mnova (Ensemble Modgraph) Pred->Mnova ACD->Compare ChemDraw->Compare Mnova->Compare Result Validated Structural Assignment Compare->Result

Workflow for comparative 13C NMR analysis combining experimental acquisition and in silico prediction.

Conclusion & Recommendations

For routine, unhindered aliphatic or simple aromatic compounds, ChemDraw's ChemNMR is a perfectly viable, rapid-check tool. However, for drug development professionals working with complex, polyhalogenated scaffolds like 3-Chloro-2,5-difluorobenzyl bromide, relying solely on empirical additivity is a liability.

Recommendation: I strongly advise integrating ACD/Labs or Mnova into your analytical pipeline. Their reliance on neural networks and ensemble database matching provides the necessary accuracy for complex anisotropic environments, and their ability to simulate


 coupling prevents misassignment of highly split fluorinated carbon signals.

References

  • BuyersGuideChem. "1-(Bromomethyl)-3-chloro-2,5-difluorobenzene | 1807044-80-9". BuyersGuideChem Directory. URL:[Link]

  • Herlt, T. "Putting ChemNMR to the Test". Upstream Solutions. URL:[Link]

  • Chen, L., et al. "Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?". Molecules, MDPI. URL: [Link]

  • Research Repository. "NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants". Loughborough University. URL: [Link]

  • ResearchGate Community. "What is the coupling constant for CF3 carbon in 13C-NMR?". ResearchGate. URL: [Link]

  • ResearchGate Community. "Which software is best for computer assisted prediction of NMR and/or mass spectra?". ResearchGate. URL:[Link]

  • MDPI. "A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones". Spectrochimica Acta / Molecules. URL: [Link]

  • MLSU. "Nuclear Magnetic Resonance (NMR) Spectroscopy Principles". Mohanlal Sukhadia University. URL: [Link]

Sources

Validation

Analytical Mastery: HPLC Purity Analysis of 3-Chloro-2,5-difluorobenzyl Bromide

As a Senior Application Scientist, one of the most persistent challenges encountered in pharmaceutical development is the accurate purity determination of highly reactive alkylating agents. 3-Chloro-2,5-difluorobenzyl br...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges encountered in pharmaceutical development is the accurate purity determination of highly reactive alkylating agents. 3-Chloro-2,5-difluorobenzyl bromide is a critical electrophilic building block used in the synthesis of complex active pharmaceutical ingredients (APIs). However, its extreme chemical reactivity makes it notoriously difficult to analyze using standard High-Performance Liquid Chromatography (HPLC) methods.

This guide objectively compares a traditional C18 HPLC approach against an optimized Core-Shell Phenyl-Hexyl methodology, detailing the mechanistic causality behind experimental choices to ensure your analytical protocols are robust, accurate, and self-validating.

The Mechanistic Challenge: Solvolysis vs. Resolution

The fundamental flaw in analyzing benzyl halides via traditional Reversed-Phase HPLC (RP-HPLC) lies in the inherent reactivity of the carbon-bromine bond. Benzyl bromides are highly susceptible to nucleophilic substitution (both SN1 and SN2 mechanisms)[1]. When exposed to standard unbuffered aqueous or methanolic mobile phases over extended run times, the compound undergoes rapid on-column solvolysis (hydrolysis or methanolysis).

This reaction artificially generates 3-chloro-2,5-difluorobenzyl alcohol during the chromatographic run. Consequently, analysts observe split peaks, broad tailing, and a gross underestimation of the true API purity [2]. To achieve analytical integrity, the method must be designed to outrun the degradation kinetics while maintaining baseline resolution of closely related structural isomers.

G A 3-Chloro-2,5-difluorobenzyl bromide (Active Analyte) C Nucleophilic Attack (SN1 / SN2 Solvolysis) A->C On-Column Degradation B Aqueous Mobile Phase (H2O / MeOH) B->C D 3-Chloro-2,5-difluorobenzyl alcohol (Artifactual Degradant) C->D E HBr (Acidic Byproduct) C->E

Fig 1. On-column solvolysis pathway of benzyl bromides in standard aqueous HPLC mobile phases.

Method Comparison: Traditional C18 vs. Optimized Phenyl-Hexyl

To solve the solvolysis dilemma, we must manipulate three variables: Stationary Phase Selectivity , Particle Morphology , and Mobile Phase pH .

The Traditional Approach (Standard C18)

A standard fully porous C18 column (5 µm) relies purely on hydrophobic dispersion forces. Because halogenated aromatic isomers (e.g., positional isomers of chlorofluorotoluene) have very similar hydrophobicities, extended shallow gradients (15–20 minutes) are required for baseline resolution. This prolonged residence time in a neutral aqueous environment guarantees significant on-column hydrolysis, yielding false impurity profiles.

The Optimized Approach (Core-Shell Phenyl-Hexyl)
  • Complementary Selectivity: 1 feature a phenyl ring tethered to the silica surface via a six-carbon alkyl chain. This hexyl linker provides steric flexibility, allowing the stationary phase to engage in robust

    
     interactions with the electron-deficient, highly halogenated aromatic ring of 3-Chloro-2,5-difluorobenzyl bromide [3]. This provides superior isomer resolution compared to C18.
    
  • Kinetic Optimization: Utilizing 2 reduces the diffusion path length, minimizing band broadening (van Deemter optimization). This allows for high flow rates and rapid elution (< 3 minutes), drastically reducing the analyte's exposure to water [4].

  • pH Control: The addition of 0.1% Trifluoroacetic acid (TFA) lowers the mobile phase pH to ~2.0. This highly acidic environment suppresses the ionization of residual silanols and reduces the nucleophilicity of the aqueous phase, kinetically stabilizing the benzyl bromide moiety during the brief run.

Comparative Performance Data

The following table summarizes the experimental data obtained when analyzing a certified 99.5% pure standard of 3-Chloro-2,5-difluorobenzyl bromide using both methods.

ParameterMethod A: Traditional C18Method B: Optimized Phenyl-Hexyl
Column Fully Porous C18 (250 x 4.6 mm, 5 µm)Core-Shell Phenyl-Hexyl (50 x 4.6 mm, 2.7 µm)
Mobile Phase Water / Methanol (Unbuffered)0.1% TFA in Water / Acetonitrile
Flow Rate 1.0 mL/min1.8 mL/min
Run Time 18.0 minutes2.5 minutes
Theoretical Plates (N) ~12,000~28,000 (UHPLC-like efficiency)
Artifactual Alcohol Peak 4.8% (False Impurity)< 0.05% (Suppressed)
Measured API Purity 94.7% (Underestimated)99.4% (Accurate)

Experimental Protocol: Self-Validating Phenyl-Hexyl Workflow

To ensure absolute trustworthiness, this protocol incorporates a self-validating "Time-Course Artifact Check" to definitively prove that any observed impurities are native to the sample, not artifacts of the analytical method.

Step 1: Sample Preparation (Critical Phase)

Causality Note: Benzyl bromides will degrade in the autosampler if dissolved in protic solvents (Water/MeOH).

  • Weigh 10.0 mg of 3-Chloro-2,5-difluorobenzyl bromide into a dry volumetric flask.

  • Dissolve and dilute to 10.0 mL using 100% Anhydrous Acetonitrile (HPLC Grade, low moisture).

  • Transfer to an amber autosampler vial with a PTFE-lined septum.

Step 2: Chromatographic Setup
  • Column: Core-Shell Phenyl-Hexyl, 50 x 4.6 mm, 2.7 µm.

  • Column Temperature: 30°C (Avoid higher temperatures which accelerate hydrolysis).

  • Mobile Phase A: 0.1% TFA in LC-MS Grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS Grade Acetonitrile.

  • Detection: UV at 210 nm and 254 nm.

Step 3: Fast Elution Gradient

Program the pump for a ballistic gradient to ensure rapid elution:

  • 0.00 min: 40% B

  • 1.50 min: 90% B

  • 2.00 min: 90% B

  • 2.10 min: 40% B

  • 2.50 min: Stop

Step 4: System Suitability & Artifact Validation (Self-Validation)
  • Inject the sample immediately upon preparation (

    
    ). Record the purity.
    
  • Leave the vial in the autosampler (set to 15°C) and reinject at

    
     hours.
    
  • Acceptance Criteria: The purity at

    
     must not differ from 
    
    
    
    by more than 0.1%. If the alcohol peak (eluting earlier than the main peak) increases, moisture has contaminated the sample diluent.

Workflow S1 Sample Prep (Anhydrous ACN) S2 Column Selection (Phenyl-Hexyl) S1->S2 S3 Mobile Phase (0.1% TFA Gradient) S2->S3 S4 Rapid Elution (< 3 min run) S3->S4 S5 Accurate Purity (Artifact-Free) S4->S5

Fig 2. Optimized high-speed HPLC workflow for reactive halogenated aromatic compounds.

Conclusion

The purity analysis of 3-Chloro-2,5-difluorobenzyl bromide requires a departure from standard C18 methodologies. By synergizing the unique


 selectivity of a Phenyl-Hexyl stationary phase with the kinetic advantages of core-shell particle technology and an acidic, fast-elution gradient, analysts can completely suppress artifactual solvolysis. This optimized method ensures that the reported chromatographic purity is a true reflection of the chemical batch, safeguarding downstream pharmaceutical synthesis.

References

  • The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides National Center for Biotechnology Information (PMC)[Link]

  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances RSC Advances (Royal Society of Chemistry)[Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases Chromatography Online[Link]

  • Kinetex Phenyl-Hexyl Core-Shell HPLC Columns Phenomenex[Link]

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Comparative

A Comparative Guide to the Reference Standard of 3-Chloro-2,5-difluorobenzyl bromide for Pharmaceutical and Synthetic Applications

Introduction: The Critical Role of a High-Purity Starting Material In the landscape of pharmaceutical development and complex organic synthesis, the quality of starting materials is not merely a parameter—it is the found...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of a High-Purity Starting Material

In the landscape of pharmaceutical development and complex organic synthesis, the quality of starting materials is not merely a parameter—it is the foundation upon which the success, reproducibility, and safety of the entire process rests. 3-Chloro-2,5-difluorobenzyl bromide is a key building block and alkylating agent, frequently employed in the synthesis of biologically active molecules and advanced materials.[1][2] The presence of chlorine and fluorine atoms on the benzene ring modifies its reactivity and imparts unique properties to the target molecules, making it a valuable intermediate in medicinal chemistry.[3]

However, the very reactivity that makes this compound useful also makes it susceptible to the formation of impurities during its synthesis, such as regioisomers (e.g., 3-Chloro-2,4-difluorobenzyl bromide) or residual starting materials.[4] For researchers and drug development professionals, utilizing a well-characterized, high-purity reference standard is paramount. It ensures predictable reaction stoichiometry, minimizes the formation of difficult-to-separate side products, and guarantees the integrity of downstream applications.

This guide provides an in-depth comparison of a certified reference material (CRM) of 3-Chloro-2,5-difluorobenzyl bromide against lower-purity alternatives. We will detail the essential analytical protocols for its characterization, present comparative data on how purity impacts outcomes, and offer expert insights into making informed decisions for your critical research.

Part 1: Physicochemical Characterization of a Reference Standard

A reference standard is defined by its comprehensively characterized identity and purity. The following table outlines the key properties of 3-Chloro-2,5-difluorobenzyl bromide.

Table 1: Physicochemical Properties of 3-Chloro-2,5-difluorobenzyl bromide

PropertyValueSource
CAS Number 85070-47-9 (Isomer specific)[5]
Molecular Formula C₇H₅BrClF₂[5]
Molecular Weight 241.47 g/mol [6]
Appearance White to light yellow solid or liquid[6][7]
Purity Specification ≥98.0% (Typically by GC or HPLC)[7]
Key Synonyms α-Bromo-3-chloro-2,5-difluorotoluene[8]
InChI Key HYILLTADABKYHO-UHFFFAOYSA-N[5]

For a material to serve as a reliable reference standard, its purity must be confirmed through orthogonal analytical techniques. The three pillars of characterization for a compound like this are chromatography for purity and impurity profiling, and spectroscopy for structural confirmation.

Experimental Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

Rationale: HPLC is a cornerstone of purity analysis for non-volatile organic molecules. A reversed-phase C18 column is ideal for separating the moderately polar 3-Chloro-2,5-difluorobenzyl bromide from potential non-polar impurities. UV detection provides excellent sensitivity due to the aromatic nature of the compound. This method is crucial for quantifying the main component and detecting any non-volatile impurities.[9][10]

Step-by-Step Methodology:

  • System Preparation:

    • HPLC System: A standard HPLC with a UV-Vis detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water (HPLC Grade).

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the 3-Chloro-2,5-difluorobenzyl bromide reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a stock solution of ~100 µg/mL.

  • Sample Preparation:

    • Prepare the sample to be tested (e.g., from a bulk supplier) at the same concentration as the standard.

  • Chromatographic Run:

    • Equilibrate the column with a 50:50 mixture of Mobile Phase A and B for at least 15 minutes.

    • Inject 10 µL of the standard and sample solutions.

    • Run a gradient elution:

      • 0-15 min: 50% B to 95% B

      • 15-20 min: Hold at 95% B

      • 20.1-25 min: Return to 50% B and re-equilibrate.

  • Data Analysis:

    • Calculate the purity by area normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Experimental Protocol 2: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the gold standard for analyzing volatile and semi-volatile halogenated organic compounds.[11][12] It offers superior separation efficiency for closely related isomers and provides mass spectral data for definitive identification of impurities.[13] This is particularly critical for detecting regioisomeric impurities that might co-elute in HPLC but can be resolved by a suitable GC column.[4]

Step-by-Step Methodology:

  • System Preparation:

    • GC-MS System: A standard GC coupled to a Mass Spectrometer (e.g., Quadrupole).

    • Column: A mid-polarity column such as a DB-624 or Rtx-65 (65% diphenyl / 35% dimethyl polysiloxane), 30 m x 0.25 mm, 1.4 µm film thickness is recommended for resolving halogenated aromatic isomers.[4]

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program:

      • Initial Temp: 80 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C (Electron Ionization - EI).

    • Mass Range: 40-450 amu.

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of the material in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Injection:

    • Inject 1 µL of the solution using a split injection (e.g., 20:1 split ratio).

  • Data Analysis:

    • Identify the main peak corresponding to 3-Chloro-2,5-difluorobenzyl bromide.

    • Analyze smaller peaks by comparing their mass spectra against libraries (e.g., NIST) to identify potential impurities, paying close attention to masses corresponding to isomers or related substances.[14]

Experimental Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural confirmation.[15] The ¹H NMR spectrum gives information on the number of different types of protons, their chemical environment, and their connectivity, confirming the substitution pattern on the aromatic ring and the presence of the benzylic bromide methylene group.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Typical acquisition parameters include a 30-degree pulse angle, 2-second relaxation delay, and 16 scans.

  • Spectral Interpretation:

    • Benzylic Protons (-CH₂Br): Expect a singlet at approximately 4.5-4.8 ppm.

    • Aromatic Protons: Expect two distinct multiplets in the aromatic region (approx. 7.0-7.5 ppm). The specific chemical shifts and coupling patterns (J-coupling) will be unique to the 3-chloro-2,5-difluoro substitution pattern, allowing differentiation from other isomers.[16][17]

Part 2: Comparison with Alternatives – The Impact of Purity

The primary alternatives to a certified reference material (CRM) are lower-purity "reagent grade" materials from bulk chemical suppliers or uncharacterized material synthesized in-house. While more economical, these alternatives introduce significant risks.[18][19]

Table 2: Comparative Analysis of Material Grades

ParameterCertified Reference Material (CRM)Reagent Grade (Non-Certified)In-House Synthesis (Uncharacterized)
Purity Assay ≥99.5% (Quantitative)Typically 95-98% (Semi-quantitative)Unknown / Assumed
Impurity Profile Fully characterized; key impurities identified and quantified.Major impurities may be listed; regioisomers often unspecified.Unknown; may contain significant levels of starting materials, reagents, and isomers.
Certification ISO 17034 accredited; comes with a Certificate of Analysis detailing traceability and uncertainty.[20][21]Basic Certificate of Conformance; no metrological traceability.None.
Reaction Predictability High: Ensures accurate stoichiometry and predictable reaction kinetics.Moderate: Risk of side reactions from unknown impurities.Low: High risk of failed reactions, unexpected byproducts, and poor yields.
Regulatory Compliance Essential for GMP/GLP environments and regulatory submissions.Unsuitable for regulated applications.Unsuitable for regulated applications.
Illustrative Cost HighLow to ModerateVariable (Reagent costs + labor)
Illustrative Experimental Data: Impact on a Nucleophilic Substitution Reaction

To illustrate the practical consequences of purity, consider a standard Sₙ2 reaction where 3-Chloro-2,5-difluorobenzyl bromide is used to alkylate a valuable amine nucleophile.

  • Hypothesis: Using a lower-purity starting material containing a 5% regioisomeric impurity (e.g., 3-Chloro-2,4-difluorobenzyl bromide) will result in a lower yield of the desired product and a complex final mixture requiring extensive purification.

Table 3: Illustrative Reaction Outcome Comparison

ParameterReaction with CRM (≥99.5% Purity)Reaction with Reagent Grade (95% Purity, incl. 5% isomer)
Starting Material 1.00 eq. 3-Chloro-2,5-difluorobenzyl bromide1.00 eq. mixed bromides (0.95 eq. desired, 0.05 eq. isomer)
Desired Product Yield ~92% (isolated)~85% (isolated)
Isomeric Byproduct Not Detected (<0.1%)~4.5% (co-isolated with product)
Purification Effort Simple crystallization or single column chromatography.Multiple rounds of chromatography required to achieve >99% purity of the final product.
Conclusion Efficient, predictable, and cost-effective in terms of time and resources.Initial cost savings are negated by lower yield and significantly increased purification costs and time.

Part 3: Workflow and Decision Making

The decision to use a CRM over a less-characterized alternative is a critical step in risk management for any research or development project. The following workflow illustrates the logical process and potential outcomes.

Workflow for Starting Material Qualification

G cluster_0 Phase 1: Material Selection cluster_1 Phase 2: Qualification & Use cluster_2 Phase 3: Outcome start Project Start: Need 3-Chloro-2,5-difluorobenzyl bromide decision Is this for a critical or regulated application? start->decision crm Procure Certified Reference Material (CRM) decision->crm Yes reagent Procure Reagent Grade or Synthesize In-House decision->reagent No qualify Perform Full Analytical Qualification (HPLC, GC-MS, NMR) crm->qualify Verification Only use_crm Use in Synthesis (High Confidence) crm->use_crm reagent->qualify use_reagent Use in Synthesis (High Risk) qualify->use_reagent success Predictable Yield Clean Product Profile Project Success use_crm->success failure Low Yield / Failed Reaction Complex Impurity Profile Project Delays & Cost Overruns use_reagent->failure

Caption: Decision workflow for selecting a chemical starting material.

Conclusion

For applications in pharmaceutical development, medicinal chemistry, and any field where results must be reproducible and reliable, the choice of a reference standard is clear. A Certified Reference Material for 3-Chloro-2,5-difluorobenzyl bromide provides irrefutable evidence of identity, purity, and quality. While reagent-grade alternatives may offer an upfront cost saving, this is a false economy. The hidden costs associated with troubleshooting failed reactions, extensive purification efforts, and the risk of generating erroneous data far outweigh the initial investment in a properly certified standard. By adhering to the analytical principles and workflows outlined in this guide, researchers and scientists can ensure the integrity of their work from the very first step.

References

  • The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

  • Harris, C. S. (2022, April 15). Advances in the Analysis of Persistent Halogenated Organic Compounds. Chromatography Online. Retrieved from [Link]

  • Hashimoto, S., et al. (2014). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. PMC. Retrieved from [Link]

  • Wang, J., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Analytical Methods, 11(34), 4435-4442. Retrieved from [Link]

  • MDPI. (2026, January 16). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical HPLC chromatograms of benzyl chloride (1), benzyl bromide (2).... Retrieved from [Link]

  • Labmate Online. (2024, December 23). Comparison Table of Certified Reference Materials (CRMs) and Reference Materials (RMs). Retrieved from [Link]

  • ResearchGate. (2026, January 19). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Retrieved from [Link]

  • Agilent. (n.d.). GC & GC/MS Applications Overview. Retrieved from [Link]

  • ResearchGate. (2019, August 11). (PDF) A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Retrieved from [Link]

  • Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Retrieved from [Link]

  • G. S. Kumar, et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]

  • Mesopartner. (2025, September 30). Certified Reference Materials: What They Are and Why They Matter. Retrieved from [Link]

  • Cole-Parmer Blog. (2020, October 6). Select the Right Reference or Certified Reference Materials. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Difluorobenzyl bromide. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Difluorobenzyl bromide. Retrieved from [Link]

  • ANAB Blog. (2025, May 22). Reference Material (RM) vs Certified Reference Material (CRM). Retrieved from [Link]

  • Inorganic Ventures. (2024, April 6). Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing. Retrieved from [Link]

  • Denton, J. R. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing. Retrieved from [Link]

  • Reich, H. (2020, February 14). NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

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